Ro 24-6778
Description
Properties
CAS No. |
130838-10-7 |
|---|---|
Molecular Formula |
C30H29F3N8O8S2 |
Molecular Weight |
750.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C30H29F3N8O8S2/c1-48-38-19(17-12-51-30(34)36-17)25(43)37-20-26(44)41-21(28(45)46)13(11-50-27(20)41)10-49-29(47)15-9-40(5-2-31)22-14(24(15)42)8-16(32)23(18(22)33)39-6-3-35-4-7-39/h8-9,12,20,27,35H,2-7,10-11H2,1H3,(H2,34,36)(H,37,43)(H,45,46)/b38-19+/t20-,27-/m1/s1 |
InChI Key |
JGBBZBNVTLUWFQ-XSVVVQJESA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=C(C(=C(C=C5C4=O)F)N6CCNCC6)F)CCF)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C4=CN(C5=C(C(=C(C=C5C4=O)F)N6CCNCC6)F)CCF)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro 24-6778; Ro 246778; Ro-24-6778. |
Origin of Product |
United States |
Foundational & Exploratory
Ro 24-6778: A Technical Guide to its Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6778 is a novel, dual-action antibacterial agent designed to overcome resistance mechanisms to traditional cephalosporin and fluoroquinolone antibiotics. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its molecular targets, the synergistic action of its components, and the cellular responses it elicits in bacteria. This document synthesizes available data to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction
This compound is a chemically unique antibiotic, representing a covalent linkage of two distinct antimicrobial moieties: desacetylcefotaxime, a cephalosporin, and desmethylfleroxacin, a fluoroquinolone.[1] This ester-linked codrug is designed to be hydrolyzed within the bacterial cell, releasing two active agents that simultaneously target different essential cellular processes. This dual-targeting strategy aims to provide a broader spectrum of activity and a lower propensity for the development of resistance compared to single-agent therapies.
Core Mechanism of Action
The antibacterial effect of this compound is a composite of the individual actions of its released components, desacetylcefotaxime and desmethylfleroxacin. The prodrug, this compound, is believed to be cleaved by bacterial enzymes, such as non-specific esterases or potentially triggered by the action of β-lactamases on the cephalosporin ring, to release its active constituents.
Desacetylcefotaxime: Inhibition of Cell Wall Synthesis
The desacetylcefotaxime component of this compound targets the final stages of bacterial cell wall biosynthesis. Like other β-lactam antibiotics, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The inhibition of multiple PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. Based on studies of its parent compound, cefotaxime, desacetylcefotaxime is expected to have a high affinity for PBP-1A, -1Bs, -3, and -4 in Escherichia coli and PBP-3, -1A, -1B, and -2 in Pseudomonas aeruginosa.
Desmethylfleroxacin: Inhibition of DNA Replication
The desmethylfleroxacin moiety acts by inhibiting bacterial DNA replication. As a fluoroquinolone, its primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By binding to these enzymes, desmethylfleroxacin stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, leading to double-strand breaks and ultimately, cell death.
Quantitative Data: In Vitro Activity
The in vitro efficacy of this compound has been evaluated against a broad range of aerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its antibacterial potency.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 |
| Aeromonas hydrophila | ≤0.5 |
| Acinetobacter anitratus | 1-8 |
| Flavobacterium spp. | 1-8 |
| Xanthomonas hydrophila | 16 - >32 |
| Pseudomonas spp. | 16 - >32 |
| Achromobacter xyloxidans | 16 - >32 |
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | MIC90 (µg/mL) |
| Streptococcus spp. | ≤0.5 |
| Bacillus spp. | 1-8 |
| Staphylococcus spp. (including oxacillin-resistant strains) | 1-8 |
| Enterococcus durans | 1-8 |
| Enterococci | 16 - >32 |
Signaling Pathways
The dual-action mechanism of this compound is expected to trigger at least two distinct stress response pathways in bacteria.
Cell Wall Stress Response
The inhibition of peptidoglycan synthesis by desacetylcefotaxime leads to the accumulation of cell wall precursors and damage to the cell envelope. This activates bacterial cell wall stress response systems. These systems, often two-component signal transduction pathways, sense the damage and upregulate the expression of genes involved in cell wall synthesis and repair in an attempt to counteract the antibiotic's effect.
SOS Response
The DNA damage induced by desmethylfleroxacin, through the stabilization of DNA gyrase and topoisomerase IV cleavage complexes, potently induces the SOS response.[2][3][4][5] This is a global response to DNA damage in bacteria that involves the upregulation of a suite of genes involved in DNA repair and damage tolerance. The activation of the SOS response is a hallmark of fluoroquinolone action.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth). The culture is incubated with shaking until it reaches the logarithmic growth phase, and the turbidity is adjusted to a 0.5 McFarland standard.
-
Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent. A series of two-fold dilutions of the antibiotic is then prepared in broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Competition Assay
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and lysed. The cell membranes containing the PBPs are then isolated by ultracentrifugation.
-
Competition Binding: The membrane preparations are incubated with various concentrations of desacetylcefotaxime for a defined period.
-
Labeling with Fluorescent Penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the reaction mixture. This labeled penicillin will bind to the PBPs that are not already occupied by desacetylcefotaxime.
-
SDS-PAGE and Visualization: The membrane proteins are separated by SDS-PAGE. The gel is then visualized using a fluorescence scanner. The intensity of the fluorescent bands corresponding to the PBPs will be inversely proportional to the binding of desacetylcefotaxime.
-
Data Analysis: The IC50 value, the concentration of desacetylcefotaxime that inhibits 50% of the binding of the fluorescent penicillin, is determined by densitometry.
DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup: The assay is performed in a reaction buffer containing purified DNA gyrase (subunits A and B), relaxed plasmid DNA (e.g., pBR322), ATP, and varying concentrations of desmethylfleroxacin.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel. Supercoiled and relaxed DNA will migrate at different rates, allowing for their separation.
-
Visualization and Analysis: The gel is stained with a DNA intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of desmethylfleroxacin. The IC50 value is determined as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
Visualizations
References
Ro 24-6778: A Technical Guide to a Dual-Action Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6778 is a novel, dual-action cephalosporin antibiotic. Structurally, it is an ester-linked conjugate of the third-generation cephalosporin, desacetylcefotaxime, and the fluoroquinolone, desmethylfleroxacin. This unique combination allows for a broad spectrum of antibacterial activity, targeting a wide range of aerobic bacteria. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antimicrobial activity, and the experimental protocols utilized for its evaluation.
Core Compound Profile
-
Compound Name: this compound
-
Classification: Dual-action cephalosporin antibiotic
-
Chemical Structure: An ester linkage between desacetylcefotaxime and desmethylfleroxacin.[1]
Mechanism of Action
This compound exhibits a dual mechanism of action, a characteristic derived from its parent compounds. The intact molecule is believed to initially act as a cephalosporin. Cephalosporins, a class of β-lactam antibiotics, inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of peptidoglycan synthesis leads to bacterial cell lysis and death.
Furthermore, it is hypothesized that bacterial enzymes, such as β-lactamases, can hydrolyze the ester bond of this compound. This cleavage releases the fluoroquinolone component, desmethylfleroxacin. Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, desmethylfleroxacin prevents bacterial DNA synthesis, ultimately leading to cell death. This dual-action mechanism provides a broader spectrum of activity and may potentially circumvent certain resistance mechanisms.
Caption: Proposed dual mechanism of action for this compound.
Antimicrobial Activity: Quantitative Data
The in vitro antibacterial activity of this compound has been evaluated against a significant number of aerobic bacterial isolates. The following tables summarize the minimal inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90).
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 |
| Streptococcus spp. | ≤0.5 |
| Aeromonas hydrophila | ≤0.5 |
| Bacillus spp. | 1-8 |
| Staphylococcus spp. | 1-8 |
| (including oxacillin-resistant) | |
| Flavobacterium spp. | 1-8 |
| Enterococcus durans | 1-8 |
| Acinetobacter anitratus | 1-8 |
| Enterococci | 16 - >32 |
| Xanthomonas maltophilia | 16 - >32 |
| Pseudomonas spp. | 16 - >32 |
| Achromobacter xylosoxidans | 16 - >32 |
Data sourced from Jones RN, et al. Diagn Microbiol Infect Dis. 1990 May-Jun;13(3):253-9.[1]
Experimental Protocols
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using the broth microdilution method, a standard procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of aerobic bacteria.
Methodology:
-
Preparation of Inoculum:
-
Bacterial isolates were cultured on appropriate agar plates to obtain fresh, pure colonies.
-
A suspension of the bacterial colonies was prepared in a sterile broth medium.
-
The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Preparation of Antimicrobial Dilutions:
-
A stock solution of this compound was prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution were made in a cation-adjusted Mueller-Hinton broth to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Aliquots of each antimicrobial dilution were dispensed into the wells of a 96-well microtiter plate.
-
Each well was then inoculated with the standardized bacterial suspension.
-
The plates were incubated at 35°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, the microtiter plates were visually inspected for bacterial growth.
-
The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism.
-
Caption: Workflow for MIC determination by broth microdilution.
Synthesis
Conclusion
This compound represents a promising development in the field of antibacterial agents, demonstrating potent activity against a broad spectrum of aerobic bacteria. Its dual-action mechanism, combining the established efficacy of a third-generation cephalosporin with a fluoroquinolone, offers a potential strategy to overcome some existing antibiotic resistance. Further research into its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy, is warranted to fully elucidate its therapeutic potential.
References
Ro 24-6778: A Technical Guide to its Discovery, Synthesis, and Dual-Action Antimicrobial Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6778 is a pioneering dual-action antimicrobial agent, ingeniously designed as an ester-linked codrug of a third-generation cephalosporin, desacetylcefotaxime, and a fluoroquinolone, desmethylfleroxacin. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed, representative synthetic protocol, a comprehensive summary of its antimicrobial activity against a range of aerobic bacteria, and the experimental methodologies for its evaluation. The dual-action mechanism, targeting both bacterial cell wall synthesis and DNA replication, is visually elucidated through a signaling pathway diagram. This document serves as a comprehensive resource for researchers in antimicrobial drug discovery and development.
Discovery and Rationale
This compound was developed by researchers at Hoffmann-La Roche in the late 1980s as part of a program to create novel anti-infective agents with a broader spectrum of activity and potentially reduced susceptibility to resistance.[1][2] The core concept was to create a single molecule that, upon administration, would act as a prodrug, delivering two different classes of antibiotics to the site of infection.[1] This "dual-action" or "codrug" approach aimed to achieve a synergistic or additive effect, targeting multiple, essential bacterial processes simultaneously.
The choice of a cephalosporin and a fluoroquinolone was strategic. Cephalosporins, such as desacetylcefotaxime, are potent inhibitors of bacterial cell wall synthesis through their interaction with penicillin-binding proteins (PBPs).[1][2] Fluoroquinolones, like desmethylfleroxacin, act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[1][2] By covalently linking these two pharmacophores via an ester bond at the 3'-position of the cephalosporin, it was hypothesized that the resulting molecule would not only possess its own intrinsic activity but also release the quinolone upon hydrolysis of the β-lactam ring by bacterial β-lactamases.[1]
Synthesis of this compound
The synthesis of this compound involves the esterification of the 3'-hydroxyl group of a protected desacetylcefotaxime derivative with the carboxylic acid group of desmethylfleroxacin. The following is a representative synthetic protocol based on the methodologies described for this class of compounds.[1][2]
Experimental Protocol: Synthesis of this compound
Materials:
-
7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (desacetyl-7-ACA)
-
(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride hydrochloride
-
Desmethylfleroxacin
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Protecting groups for amino and carboxyl functions (e.g., t-Boc, benzyl esters)
-
Appropriate solvents (e.g., dichloromethane, dimethylformamide)
-
Reagents for deprotection (e.g., trifluoroacetic acid, hydrogenolysis)
Procedure:
-
Protection of Starting Materials: The amino and carboxyl groups of both desacetyl-7-ACA and desmethylfleroxacin are protected using standard protecting group chemistry to prevent unwanted side reactions.
-
Acylation of the Cephalosporin Core: The protected desacetyl-7-ACA is acylated at the 7-amino position with (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl chloride hydrochloride to introduce the characteristic side chain of cefotaxime.
-
Esterification: The resulting protected desacetylcefotaxime is then coupled with the protected desmethylfleroxacin using a suitable coupling agent like DCC in the presence of a catalyst such as DMAP. This reaction forms the crucial ester linkage between the 3'-hydroxyl of the cephalosporin and the carboxyl group of the fluoroquinolone.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for t-Boc groups, hydrogenolysis for benzyl esters) to yield the final product, this compound.
-
Purification: The crude product is purified by techniques such as chromatography (e.g., column chromatography, HPLC) to obtain this compound of high purity.
Antimicrobial Activity
The in vitro antimicrobial activity of this compound was extensively evaluated against a wide range of aerobic bacteria. The primary method for assessing this activity was the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the standards prevalent in the late 1980s and early 1990s, likely following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains for testing
-
This compound, cefotaxime, and fleroxacin as reference compounds
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Bacterial colonies from an overnight culture on a suitable agar plate are suspended in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and the comparator agents is prepared in MHB in the 96-well microtiter plates.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Quantitative Data: Antimicrobial Activity of this compound
The following table summarizes the in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of this compound against various aerobic bacteria, as reported by Jones (1990).[3]
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 |
| Streptococcus spp. | ≤0.5 |
| Aeromonas hydrophila | ≤0.5 |
| Bacillus spp. | 1-8 |
| Staphylococcus spp. (including oxacillin-resistant strains) | 1-8 |
| Flavobacterium spp. | 1-8 |
| Enterococcus durans | 1-8 |
| Acinetobacter anitratus | 1-8 |
| Enterococci | 16 - >32 |
| Xanthomonas maltophilia | 16 - >32 |
| Pseudomonas spp. | 16 - >32 |
| Achromobacter xylosoxidans | 16 - >32 |
These results demonstrate that this compound is highly active against Enterobacteriaceae and Streptococcus species.[3] Its activity against staphylococci, including oxacillin-resistant strains, is moderate.[3] The compound showed a superior spectrum of activity compared to cefotaxime or fleroxacin alone against 93.4% of the tested strains.[3]
Visualizations: Mechanism and Workflow
Dual-Action Mechanism of this compound
The following diagram illustrates the dual mechanism of action of this compound, targeting both the bacterial cell wall and DNA replication.
References
Ro 24-6778: A Technical Guide to a Dual-Action Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6778 is a novel, investigational dual-action cephalosporin antibiotic. Structurally, it is an ester-linked conjugate of desacetylcefotaxime, a cephalosporin moiety, and desmethylfleroxacin, a fluoroquinolone moiety.[1][2] This unique design allows for a two-pronged attack on bacterial cells, combining the cell wall synthesis inhibition characteristic of β-lactams with the DNA gyrase inhibition of fluoroquinolones. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro activity, and relevant experimental methodologies.
Chemical Structure and Properties
This compound is chemically described as a covalent bonding of desmethylfleroxacin and desacetylcefotaxime through an ester linkage.[1][2]
-
Cephalosporin Moiety: Desacetylcefotaxime
-
Quinolone Moiety: Desmethylfleroxacin
-
Linkage: Ester bond
Mechanism of Action
The dual-action mechanism of this compound is predicated on its hybrid structure. While specific mechanistic studies on this compound are not extensively available in the public domain, the mechanism can be inferred from its structural components and studies on analogous dual-action cephalosporins.
-
Initial β-Lactam Activity: The intact molecule is expected to initially function as a cephalosporin. The desacetylcefotaxime portion targets and acylates penicillin-binding proteins (PBPs) on the bacterial cell membrane. PBPs are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of PBPs disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.
-
Release of the Quinolone Moiety: Following the interaction with PBPs or hydrolysis of the ester linkage by bacterial esterases, the desmethylfleroxacin moiety is released.
-
Fluoroquinolone Activity: The released desmethylfleroxacin then acts on its intracellular target, DNA gyrase (and likely topoisomerase IV). By inhibiting these enzymes, it prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, ultimately leading to a cessation of DNA replication and cell death.
This dual-targeting approach offers the potential for a broader spectrum of activity and a reduced likelihood of resistance development compared to single-agent therapies.
Caption: Proposed dual-action mechanism of this compound.
In Vitro Antibacterial Activity
This compound has demonstrated a broad spectrum of in vitro activity against a variety of aerobic bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, specifically the MIC90, which is the concentration required to inhibit the growth of 90% of the tested strains.
Gram-Positive Aerobes
| Organism | No. of Strains | MIC90 (µg/mL) |
| Staphylococcus spp. | - | 1-8 |
| (including oxacillin-resistant) | ||
| Streptococcus spp. | - | ≤0.5 |
| Enterococcus durans | - | 1-8 |
| Enterococcus spp. | - | 16 - >32 |
| Bacillus spp. | - | 1-8 |
Gram-Negative Aerobes
| Organism | No. of Strains | MIC90 (µg/mL) |
| Enterobacteriaceae | - | ≤0.5 |
| Aeromonas hydrophila | - | ≤0.5 |
| Acinetobacter anitratus | - | 1-8 |
| Flavobacterium spp. | - | 1-8 |
| Xanthomonas hydrophila | - | 16 - >32 |
| Pseudomonas spp. | - | 16 - >32 |
| Achromobacter xylosoxidans | - | 16 - >32 |
Data sourced from Jones RN, 1990.[2]
Experimental Protocols
Detailed experimental protocols for the studies conducted specifically on this compound are not publicly available. However, standard methodologies for the key assays are described below.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution or agar dilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), would be employed to determine the MIC of this compound.
Caption: General workflow for MIC determination.
Penicillin-Binding Protein (PBP) Affinity Assay
The affinity of the cephalosporin moiety of this compound for various PBPs would be determined using a competitive binding assay.
References
An In-Depth Technical Guide to the Dual-Action Cephalosporin Ro 24-6778
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6778 is a novel, dual-action cephalosporin antibiotic that demonstrates a broad spectrum of activity against a wide range of aerobic bacteria. Structurally, it is an ester-linked conjugate of desacetylcefotaxime, a β-lactam, and desmethylfleroxacin, a fluoroquinolone. This unique design allows for a bifurcated mechanism of action, simultaneously targeting bacterial cell wall synthesis and DNA replication. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, antimicrobial activity, and the experimental methodologies used to characterize this compound.
Chemical Structure and Properties
This compound is chemically designated as a covalent bonding of desmethylfleroxacin and desacetylcefotaxime.[1] Its molecular formula is C30H29F3N8O8S2, and it has a molecular weight of 750.73 g/mol .[1] The compound's unique structure is central to its dual functionality, combining the bactericidal properties of two distinct antibiotic classes.
| Property | Value | Source |
| Molecular Formula | C30H29F3N8O8S2 | [1][2] |
| Molecular Weight | 750.73 g/mol | [1] |
| CAS Number | 130838-10-7 | [1][2] |
| SMILES | O=C(C(N12)=C(COC(C3=CN(CCF)C4=C(C=C(F)C(N5CCNCC5)=C4F)C3=O)=O)CS[C@]2([H])--INVALID-LINK--C1=O)O | [1] |
Chemical Structure of this compound
Caption: A simplified block diagram illustrating the key components of the this compound structure.
Mechanism of Action
This compound exhibits a dual mechanism of action, a direct consequence of its hybrid structure. The molecule is designed to be hydrolyzed in vivo, releasing its two active components: desacetylcefotaxime and desmethylfleroxacin.
-
Inhibition of Cell Wall Synthesis: The desacetylcefotaxime moiety, a cephalosporin, acts by inhibiting penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By acylating the active site of PBPs, desacetylcefotaxime disrupts cell wall integrity, leading to cell lysis and bacterial death.
-
Inhibition of DNA Replication: The desmethylfleroxacin component is a fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, repair, and recombination. Desmethylfleroxacin stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately inhibiting bacterial proliferation.
Caption: Dual mechanism of action of this compound.
Antimicrobial Activity
This compound has demonstrated a potent and broad spectrum of antimicrobial activity against a variety of aerobic bacteria. The following tables summarize the in vitro activity of this compound, presented as the minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90).
Table 1: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | Number of Strains | MIC90 (µg/mL) |
| Enterobacteriaceae | 287 (total) | ≤ 0.5 |
Data from Jones RN, et al. (1990).[3]
Table 2: In Vitro Activity of this compound against Various Aerobic Bacteria
| Organism | MIC90 (µg/mL) |
| Streptococcus spp. | ≤ 0.5 |
| Aeromonas hydrophila | ≤ 0.5 |
| Bacillus spp. | 1-8 |
| Staphylococcus spp. (including oxacillin-resistant strains) | 1-8 |
| Flavobacterium spp. | 1-8 |
| Enterococcus durans | 1-8 |
| Acinetobacter anitratus | 1-8 |
| Enterococci | 16 - >32 |
| Xanthomonas hydrophila | 16 - >32 |
| Pseudomonas spp. | 16 - >32 |
| Achromobacter xylosoxidans | 16 - >32 |
Data from Jones RN, et al. (1990).[3]
These preliminary results indicate that this compound has a superior spectrum of activity compared to its individual components, cefotaxime and fleroxacin, and shows potential for treating infections caused by strains resistant to either fluoroquinolones or cephalosporins.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
The following is a generalized protocol based on standard methods for antimicrobial susceptibility testing, similar to those that would have been employed in the initial characterization of this compound.
Caption: A generalized workflow for determining Minimum Inhibitory Concentrations (MICs).
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. Serial twofold dilutions are then made in Mueller-Hinton broth (or another appropriate growth medium) in 96-well microtiter plates.
-
Preparation of Inoculum: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
DNA Gyrase Inhibition Assay (General Protocol)
While the specific protocol used for this compound is not detailed in the available literature, a typical DNA gyrase inhibition assay involves the following steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., the desmethylfleroxacin component of this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling of the plasmid DNA by DNA gyrase.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to a no-drug control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.
Penicillin-Binding Protein (PBP) Binding Assay (General Protocol)
A common method to assess the binding of β-lactam antibiotics to PBPs is a competitive binding assay.
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are prepared by cell lysis and ultracentrifugation.
-
Competitive Binding: The membrane preparation is incubated with various concentrations of the test compound (e.g., the desacetylcefotaxime component of this compound).
-
Labeling with Radioactive Penicillin: A saturating concentration of a radiolabeled penicillin (e.g., [3H]benzylpenicillin) is added to the mixture and incubated to label the PBPs that are not bound by the test compound.
-
SDS-PAGE: The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorography: The gel is treated with a scintillant, dried, and exposed to X-ray film to visualize the radiolabeled PBPs.
-
Quantification: The intensity of the bands corresponding to the different PBPs is quantified. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled penicillin (IC50) is determined.
Conclusion
This compound represents an innovative approach to antibiotic design, combining two distinct and well-established antimicrobial classes into a single molecule. Its dual mechanism of action provides a broad spectrum of activity and has the potential to be effective against bacterial strains that have developed resistance to either β-lactams or fluoroquinolones alone. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the key characteristics of this compound for professionals in the field of antimicrobial research and development.
References
Ro 24-6778: A Technical Guide to its Antibacterial Spectrum and Dual-Action Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6778 is a novel, dual-action cephalosporin antibiotic, uniquely designed as an ester-linked covalent bonding of desacetylcefotaxime and desmethylfleroxacin.[1] This hybrid structure confers a broad spectrum of antibacterial activity, demonstrating potent efficacy against a wide range of aerobic bacteria.[2] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, details the experimental protocols for its evaluation, and elucidates its dual mechanism of action through descriptive diagrams and methodologies.
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC) values, specifically the MIC90, which represents the concentration required to inhibit the growth of 90% of the tested bacterial strains. The following table summarizes the MIC90 values of this compound against a variety of aerobic bacteria, categorized by their susceptibility.
| Bacterial Group/Species | MIC90 (µg/mL) | Susceptibility Category |
| Very Active | ||
| Enterobacteriaceae | ≤ 0.5 | High |
| Streptococcus spp. | ≤ 0.5 | High |
| Aeromonas hydrophila | ≤ 0.5 | High |
| Moderate Activity | ||
| Bacillus spp. | 1 - 8 | Moderate |
| Staphylococcus spp. (including oxacillin-resistant strains) | 1 - 8 | Moderate |
| Flavobacterium spp. | 1 - 8 | Moderate |
| Enterococcus durans | 1 - 8 | Moderate |
| Acinetobacter anitratus | 1 - 8 | Moderate |
| Resistant Strains | ||
| Enterococci | 16 - >32 | Low |
| Xanthomonas maltophilia (formerly hydrophila) | 16 - >32 | Low |
| Pseudomonas spp. | 16 - >32 | Low |
| Achromobacter xylosoxidans | 16 - >32 | Low |
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of the 0.5 McFarland standard.
b. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range should be appropriate to determine the MIC for the test organisms.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
c. Inoculation and Incubation:
-
Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB.
-
Inoculate each well of the microtiter plate with 100 µL of the diluted inoculum, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 35°C for 16 to 20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the ability of the cephalosporin component of this compound to bind to bacterial PBPs.
a. Membrane Preparation:
-
Grow the test bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or French press.
-
Centrifuge the lysate at low speed to remove unbroken cells.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in buffer.
b. Competition Binding:
-
Incubate the prepared bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10 minutes at 30°C).
-
Add a fluorescently labeled penicillin (e.g., Bocillin FL) to the mixture and incubate for another 10 minutes. This allows the labeled penicillin to bind to any PBPs not occupied by this compound.
-
Stop the reaction by adding an excess of unlabeled penicillin.
c. Detection and Analysis:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
The reduction in fluorescence intensity in the presence of this compound compared to the control (no this compound) indicates the binding of the drug to the PBPs.
DNA Gyrase Inhibition Assay
This assay determines the ability of the fluoroquinolone component of this compound to inhibit the activity of bacterial DNA gyrase.
a. Reaction Setup:
-
In a reaction tube, combine purified bacterial DNA gyrase, relaxed plasmid DNA (as a substrate), and ATP in a suitable assay buffer.
-
Add varying concentrations of this compound (or its desmethylfleroxacin component) to the reaction tubes. Include a positive control (known DNA gyrase inhibitor) and a negative control (no inhibitor).
b. Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour) to allow the DNA gyrase to introduce negative supercoils into the plasmid DNA.
c. Analysis of DNA Supercoiling:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the negative control.
Mandatory Visualizations
Logical Relationship of this compound Components
Caption: Covalent structure of this compound.
Experimental Workflow for MIC Determination
References
Ro 24-6778: An In-Depth Technical Guide on Target Organisms and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6778 is a novel, dual-action cephalosporin antibiotic, representing a covalent ester-linked combination of desacetylcefotaxime and desmethylfleroxacin. This unique structure confers a broad spectrum of activity against a variety of aerobic bacteria by targeting two distinct and essential bacterial processes. This technical guide provides a comprehensive overview of the target organisms of this compound, detailed experimental protocols for susceptibility testing, and a visualization of its dual mechanism of action.
Target Organisms and In Vitro Activity
The in vitro antimicrobial activity of this compound has been evaluated against a wide range of aerobic bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC90 (the concentration at which 90% of isolates are inhibited), for various clinically relevant bacterial species.
Table 1: Gram-Negative Aerobic Bacteria Susceptibility to this compound[1]
| Organism | Number of Strains | MIC90 (μg/mL) |
| Enterobacteriaceae | ≤0.5 | |
| Escherichia coli | 10 | ≤0.06 |
| Klebsiella pneumoniae | 10 | 0.12 |
| Klebsiella oxytoca | 10 | 0.12 |
| Enterobacter aerogenes | 10 | 0.25 |
| Enterobacter cloacae | 10 | 0.5 |
| Citrobacter freundii | 10 | 0.25 |
| Morganella morganii | 10 | ≤0.06 |
| Proteus mirabilis | 10 | ≤0.06 |
| Proteus vulgaris | 10 | ≤0.06 |
| Providencia stuartii | 10 | 0.25 |
| Serratia marcescens | 10 | 0.5 |
| Other Gram-Negative Bacilli | ||
| Aeromonas hydrophila | 10 | ≤0.5 |
| Acinetobacter anitratus | 10 | 8.0 |
| Flavobacterium spp. | 10 | 8.0 |
| Pseudomonas spp. | 10 | >32 |
| Xanthomonas maltophilia | 10 | 16 |
Table 2: Gram-Positive Aerobic Bacteria Susceptibility to this compound[1]
| Organism | Number of Strains | MIC90 (μg/mL) |
| Staphylococcus spp. | ||
| Staphylococcus aureus (Oxacillin-susceptible) | 10 | 4.0 |
| Staphylococcus aureus (Oxacillin-resistant) | 10 | 4.0 |
| Staphylococcus epidermidis (Oxacillin-susceptible) | 10 | 2.0 |
| Staphylococcus epidermidis (Oxacillin-resistant) | 10 | 4.0 |
| Staphylococcus saprophyticus | 10 | 4.0 |
| Streptococcus spp. | ≤0.5 | |
| Streptococcus pyogenes | 10 | ≤0.06 |
| Streptococcus agalactiae | 10 | 0.12 |
| Streptococcus bovis | 10 | 0.25 |
| Streptococcus pneumoniae | 10 | ≤0.06 |
| Viridans streptococci | 10 | 0.5 |
| Enterococcus spp. | ||
| Enterococcus faecalis | 10 | 16 |
| Enterococcus faecium | 10 | >32 |
| Enterococcus durans | 10 | 8.0 |
| Other Gram-Positive Bacilli | ||
| Bacillus spp. | 10 | 1.0 |
Table 3: Mycobacterium tuberculosis Susceptibility to Pyrithione-Containing Cephalosporins[2]
While specific MIC data for this compound against Mycobacterium tuberculosis is not available, studies on related pyrithione-containing cephalosporins demonstrate activity against both replicating and non-replicating states of the bacterium.
| State | MIC90 Range (µM) |
| Replicating | 0.8 - 1.9 |
| Non-replicating | Active |
Experimental Protocols
The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on standard antimicrobial susceptibility testing procedures.
Broth Microdilution Susceptibility Testing Protocol
1. Preparation of Antimicrobial Agent:
-
Reconstitute this compound powder according to the manufacturer's instructions to create a stock solution.
-
Prepare serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate wells.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Inoculation:
-
Dispense 100 µL of the appropriate this compound dilution into each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the target bacterial concentration.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
4. Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mechanism of Action: A Dual-Target Approach
This compound's broad-spectrum activity stems from its unique structure, which combines two distinct antibiotic moieties: a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (desmethylfleroxacin). This allows the compound to simultaneously disrupt two critical bacterial cellular processes: cell wall synthesis and DNA replication.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the dual mechanism of action of this compound.
Cephalosporin Component (Desacetylcefotaxime): Inhibition of Cell Wall Synthesis
The desacetylcefotaxime moiety of this compound functions as a β-lactam antibiotic. It targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan strands, the cephalosporin component weakens the cell wall, leading to cell lysis and bacterial death.[1][2][3]
Fluoroquinolone Component (Desmethylfleroxacin): Inhibition of DNA Replication
The desmethylfleroxacin component of this compound acts by inhibiting bacterial DNA synthesis.[4][5][6] Its primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription.[4] In Gram-positive bacteria, the main target is topoisomerase IV, which is essential for the decatenation of daughter chromosomes following replication.[4] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately, cell death.[6]
Conclusion
This compound demonstrates potent in vitro activity against a broad range of clinically significant aerobic bacteria, including many strains resistant to other classes of antibiotics. Its dual-action mechanism, targeting both bacterial cell wall synthesis and DNA replication, represents a promising strategy to combat bacterial infections and potentially mitigate the development of resistance. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals investigating this and other novel antimicrobial agents. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Ro 24-6778: A Dual-Action Cephalosporin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ro 24-6778 is a novel investigational cephalosporin antibiotic engineered with a dual-action mechanism. It is a unique ester-linked codrug of desacetylcefotaxime and desmethylfleroxacin, designed to exhibit the antibacterial properties of both a cephalosporin and a fluoroquinolone. This dual functionality allows this compound to target two distinct and essential bacterial processes simultaneously: cell wall synthesis and DNA replication. This whitepaper provides a comprehensive overview of the core technical aspects of this compound, including its mechanism of action, quantitative antimicrobial activity, and the experimental protocols used in its evaluation.
Core Concepts and Mechanism of Action
This compound's innovative design as a codrug allows for a synergistic or additive antimicrobial effect. The molecule is intended to be stable in circulation until it reaches the site of infection, where it is hypothesized to be hydrolyzed, releasing its two active components: desacetylcefotaxime (a cephalosporin) and desmethylfleroxacin (a fluoroquinolone).
Cephalosporin Action: Inhibition of Cell Wall Synthesis
The desacetylcefotaxime moiety of this compound targets the bacterial cell wall, a structure essential for maintaining cell integrity and shape. Specifically, it inhibits the activity of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the synthesis of peptidoglycan, the primary component of the cell wall. By binding to and inactivating these enzymes, desacetylcefotaxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.
Fluoroquinolone Action: Inhibition of DNA Synthesis
The desmethylfleroxacin component of this compound acts on bacterial DNA replication. Its primary target is DNA gyrase (also known as topoisomerase II), an enzyme responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Desmethylfleroxacin inhibits the nicking and resealing activity of DNA gyrase, leading to the accumulation of double-strand breaks in the bacterial chromosome. This disruption of DNA integrity triggers a cascade of events that ultimately results in bacterial cell death.
The following diagram illustrates the proposed dual-action mechanism of this compound.
Caption: Proposed dual-action mechanism of this compound.
Quantitative Antimicrobial Activity
The in vitro activity of this compound has been evaluated against a range of aerobic bacteria. The following tables summarize the available quantitative data, primarily focusing on the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90).
Table 1: In Vitro Activity of this compound against Gram-Negative Aerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | 287 | ≤0.5 | [1] |
| Aeromonas hydrophila | 287 | ≤0.5 | [1] |
| Acinetobacter anitratus | 287 | 1-8 | [1] |
| Xanthomonas hydrophila | 287 | 16 - >32 | [1] |
| Pseudomonas spp. | 287 | 16 - >32 | [1] |
| Achromobacter xylosoxidans | 287 | 16 - >32 | [1] |
Table 2: In Vitro Activity of this compound against Gram-Positive Aerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC90 (µg/mL) | Reference |
| Streptococcus spp. | 287 | ≤0.5 | [1] |
| Bacillus spp. | 287 | 1-8 | [1] |
| Staphylococcus spp. (including oxacillin-resistant) | 287 | 1-8 | [1] |
| Flavobacterium spp. | 287 | 1-8 | [1] |
| Enterococcus durans | 287 | 1-8 | [1] |
| Enterococci | 287 | 16 - >32 | [1] |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing
The primary method for determining the in vitro activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution Series:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial inoculum.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
-
The following diagram outlines the general workflow for a broth microdilution assay.
Caption: General workflow for broth microdilution MIC testing.
Signaling Pathways
The dual-action mechanism of this compound targets fundamental bacterial processes, leading to the disruption of signaling pathways that control cell viability.
Peptidoglycan Synthesis and Cell Lysis Pathway
Inhibition of PBPs by the desacetylcefotaxime component disrupts the normal synthesis and maintenance of the peptidoglycan layer. This disruption can trigger a complex signaling cascade involving two-component systems and other stress-response pathways that ultimately lead to the activation of autolysins, enzymes that degrade the cell wall, resulting in cell lysis.
DNA Damage and SOS Response Pathway
The inhibition of DNA gyrase by the desmethylfleroxacin component leads to the accumulation of double-strand DNA breaks. This DNA damage is a potent inducer of the bacterial SOS response, a global response to DNA damage that involves the upregulation of a series of genes involved in DNA repair and cell cycle arrest. However, if the damage is too extensive, the SOS response can also trigger programmed cell death pathways.
The diagram below provides a simplified representation of these signaling pathways.
Caption: Bacterial signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a promising approach to combatting bacterial infections through its dual-action mechanism targeting both cell wall and DNA synthesis. The available in vitro data demonstrates its potent activity against a range of clinically relevant bacteria. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical settings. The unique mode of action of this compound may also offer an advantage in overcoming existing resistance mechanisms to single-agent therapies. Continued investigation into this and similar dual-action compounds is crucial in the ongoing effort to develop new and effective antimicrobial agents.
References
Methodological & Application
Application Notes and Protocols: Ro 24-6778
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 24-6778 is a novel, dual-action cephalosporin antibiotic.[1][2] Structurally, it is an ester-linked codrug combining desacetylcefotaxime, a cephalosporin, and desmethylfleroxacin, a fluoroquinolone.[1] This unique composition allows for a broad spectrum of activity against a variety of aerobic bacteria. These application notes provide a summary of its antimicrobial activity and outline standard experimental protocols for its evaluation.
Data Presentation
In Vitro Antimicrobial Activity of this compound
The following table summarizes the minimal inhibitory concentrations (MIC90) of this compound required to inhibit the growth of 90% of tested bacterial strains. This data highlights the potent activity of this compound against several clinically relevant pathogens.
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 |
| Streptococcus spp. | ≤0.5 |
| Aeromonas hydrophila | ≤0.5 |
| Bacillus spp. | 1-8 |
| Staphylococcus spp. | 1-8 |
| Flavobacterium spp. | 1-8 |
| Enterococcus spp. | 1-8 |
Data compiled from Jones, R. N. (1990).[1]
Experimental Protocols
The following are standard protocols that can be utilized for the in vitro evaluation of this compound. These are based on established antimicrobial susceptibility testing methods.
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility) at a concentration of 100 times the highest desired final concentration.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. Results can also be read using a microplate reader by measuring absorbance at 600 nm.
Visualizations
Logical Relationship of this compound Components
Caption: Covalent linkage of this compound components.
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Assay.
References
Application Notes and Protocols for Ro 24-6778 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6778 is a novel, dual-action cephalosporin antibiotic. Structurally, it is an ester-linked compound composed of desacetylcefotaxime, a cephalosporin, and desmethylfleroxacin, a fluoroquinolone.[1] This unique combination results in a broad spectrum of antibacterial activity against a wide range of aerobic bacteria.[1] The dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication, makes this compound a compound of interest for overcoming certain types of antibiotic resistance. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, along with a summary of its known activity and mechanism of action.
Mechanism of Action
This compound exerts its bactericidal effects through a dual mechanism, capitalizing on the distinct actions of its cephalosporin and fluoroquinolone components.
-
Cephalosporin Component (Desacetylcefotaxime): Like other β-lactam antibiotics, the cephalosporin moiety of this compound inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3][4] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan cross-linking.[2][3] Disruption of the cell wall integrity ultimately leads to cell lysis and bacterial death.[3]
-
Fluoroquinolone Component (Desmethylfleroxacin): The fluoroquinolone component targets bacterial DNA synthesis by inhibiting two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][6] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription.[][7] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of interlinked daughter DNA strands following replication.[][6][7] Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[6]
A study on a similar dual-action cephalosporin, Ro 23-9424, suggests that the compound initially acts as a cephalosporin, with the quinolone activity becoming apparent upon the subsequent decomposition of the parent compound.[8]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
The following table summarizes the in vitro activity of this compound against a variety of aerobic bacteria, as determined by MIC testing. The MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested strains.
| Bacterial Species/Group | MIC90 (µg/mL) |
| Highly Susceptible | |
| Enterobacteriaceae | ≤ 0.5 |
| Streptococcus spp. | ≤ 0.5 |
| Aeromonas hydrophila | ≤ 0.5 |
| Moderately Susceptible | |
| Bacillus spp. | 1 - 8 |
| Staphylococcus spp. (including oxacillin-resistant strains) | 1 - 8 |
| Flavobacterium spp. | 1 - 8 |
| Enterococcus durans | 1 - 8 |
| Acinetobacter anitratus | 1 - 8 |
| More Resistant | |
| Enterococci | 16 - >32 |
| Xanthomonas maltophilia (formerly hydrophila) | 16 - >32 |
| Pseudomonas spp. | 16 - >32 |
| Achromobacter xylosoxidans | 16 - >32 |
Data sourced from Jones RN, et al. Diagn Microbiol Infect Dis. 1990 May-Jun;13(3):253-9.[9]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]
Protocol 1: Broth Microdilution MIC Assay
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.[13]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Multichannel pipette
-
Plate incubator (35°C ± 2°C)
-
Plate reader or lightbox for visual inspection
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in an appropriate solvent.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, add 10 µL of the final bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). This can be done visually using a lightbox or with a microplate reader.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating varying concentrations of this compound into an agar medium, followed by the inoculation of standardized bacterial suspensions.[14]
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Create a series of tubes, each containing the appropriate volume of molten agar.
-
Add the required volume of the this compound stock solution or its dilutions to each tube of molten agar to achieve the desired final concentrations. Mix well by inverting the tubes.
-
Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicator, spot-inoculate the surface of each agar plate with the bacterial suspension. The replicator will deliver a standardized volume of inoculum.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation sites.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Visualizations
Signaling Pathways of this compound
Dual mechanism of action of this compound.
Experimental Workflow for Broth Microdilution MIC Testing
Workflow for broth microdilution MIC testing.
Antiviral Activity
A review of the available scientific literature did not yield any evidence of antiviral activity for this compound. A study on a related compound, Ro 24-7429, which acts as a Tat antagonist, showed no evidence of antiviral activity against HIV.[15]
Conclusion
This compound is a potent antibacterial agent with a dual mechanism of action that provides a broad spectrum of activity. The standardized MIC testing protocols provided here are essential for the accurate in vitro evaluation of its efficacy against clinically relevant bacterial isolates. The provided data and diagrams offer a comprehensive overview for researchers and drug development professionals working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cephalosporin - Wikipedia [en.wikipedia.org]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of the dual-action cephalosporin Ro 23-9424 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of this compound, a covalent bonding of desmethylfleroxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A randomized trial of the activity and safety of Ro 24-7429 (Tat antagonist) versus nucleoside for human immunodeficiency virus infection. The AIDS Clinical Trials Group 213 Team - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ro 24-6778 Agar Diffusion Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro 24-6778 is a novel "dual-action" cephalosporin antibiotic. It is an ester-linked compound combining desacetylcefotaxime and desmethylfleroxacin.[1][2][3] This unique structure allows for a proposed dual mechanism of action, targeting both bacterial cell wall synthesis and DNA replication. These application notes provide detailed protocols for assessing the antimicrobial activity of this compound using the agar diffusion method, a widely used technique for determining the susceptibility of bacteria to antibiotics.
Mechanism of Action
This compound is designed to act as a dual-pharmacophore agent. The desacetylcefotaxime component belongs to the cephalosporin class of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The desmethylfleroxacin component is a fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. This dual-action is intended to provide a broad spectrum of activity and potentially reduce the development of resistance.
Caption: Proposed dual mechanism of action for this compound.
Antimicrobial Spectrum and Activity
This compound has demonstrated significant in vitro activity against a broad range of aerobic bacteria. The following table summarizes the minimum inhibitory concentrations required to inhibit 90% of isolates (MIC90) for various bacterial species.
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5[1][2] |
| Streptococcus spp. | ≤0.5[1][2] |
| Aeromonas hydrophila | ≤0.5[1][2] |
| Bacillus spp. | 1-8[1][2] |
| Staphylococcus spp. | 1-8[1] |
| Flavobacterium spp. | 1-8[1] |
| Enterococcus spp. | 1-8[1] |
Note: Moderate activity was observed against oxacillin-resistant Staphylococcus strains.[1]
Experimental Protocols: Agar Diffusion Methods
Two common variations of the agar diffusion method are the disk diffusion method and the agar well diffusion method. Both can be effectively used to assess the antimicrobial activity of this compound.
Disk Diffusion Method (Kirby-Bauer)
This method involves placing a paper disk impregnated with a known concentration of this compound onto an agar plate inoculated with the test microorganism. The antibiotic diffuses from the disk into the agar, creating a concentration gradient. The zone of inhibition around the disk is measured to determine the susceptibility of the organism.
Materials:
-
This compound
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strain(s)
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (35-37°C)
-
Calipers or ruler
Protocol:
-
Inoculum Preparation:
-
Aseptically pick 3-5 isolated colonies of the test bacterium and inoculate them into a tube of TSB.
-
Incubate the broth at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done by visual comparison or using a spectrophotometer.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Aseptically apply a known amount of the this compound solution to sterile paper disks and allow them to dry completely in a laminar flow hood.
-
Using sterile forceps, place the antibiotic-impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.
-
Disks should be placed at least 24 mm apart from each other and 15 mm from the edge of the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (in mm) around each disk using calipers or a ruler.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.
-
Agar Well Diffusion Method
This method is an alternative to the disk diffusion assay and is particularly useful for testing solutions of antimicrobial agents.
Materials:
-
Same as for the disk diffusion method, with the addition of a sterile cork borer or pipette tip (6-8 mm diameter).
Protocol:
-
Inoculum Preparation and Plate Inoculation:
-
Follow steps 1 and 2 from the Disk Diffusion Method protocol.
-
-
Well Creation:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the inoculated agar plate.
-
-
Application of this compound:
-
Prepare a stock solution of this compound.
-
Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.
-
-
Incubation and Data Interpretation:
-
Follow steps 4 and 5 from the Disk Diffusion Method protocol, measuring the diameter of the zone of inhibition around each well.
-
Caption: Workflow for the agar diffusion susceptibility test.
Quality Control
For reliable and reproducible results, it is essential to perform quality control testing with standard reference strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853). The zones of inhibition for these strains should fall within established reference ranges.
Safety Precautions
-
All work with microbial cultures should be performed in a biological safety cabinet using appropriate aseptic techniques.
-
Wear personal protective equipment (PPE), including a lab coat, gloves, and eye protection.
-
Decontaminate all work surfaces and materials after use.
-
Dispose of all biological waste according to institutional guidelines.
References
Application Notes and Protocols for Ro 24-6778 in Gram-Negative Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ro 24-6778, a dual-action cephalosporin, in the research and development of novel therapeutics against gram-negative bacteria. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its use in a laboratory setting.
Introduction to this compound
This compound is a novel investigational antibiotic characterized by its unique dual-action mechanism. It is an ester-linked conjugate of two distinct antimicrobial agents: desacetylcefotaxime, a cephalosporin, and desmethylfleroxacin, a fluoroquinolone.[1] This design allows for the simultaneous targeting of two critical bacterial processes, offering a potential strategy to combat drug resistance.
Mechanism of Action
The antimicrobial activity of this compound stems from the combined actions of its constituent components, which are released upon hydrolysis of the ester linkage.
-
Desacetylcefotaxime (Cephalosporin Moiety): This component functions by inhibiting the synthesis of the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately results in cell lysis.
-
Desmethylfleroxacin (Fluoroquinolone Moiety): This component targets bacterial DNA replication. It inhibits the activity of two essential enzymes, DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of bacterial DNA during replication. Their inhibition leads to the accumulation of DNA strand breaks, ultimately halting DNA replication and leading to bacterial cell death.
This dual-targeting approach presents a formidable challenge to bacteria, as simultaneous mutations in both target pathways would be required for the development of resistance.
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound has been evaluated against a range of clinically relevant gram-negative bacteria. The minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) is a key metric for assessing antimicrobial potency.
| Bacterial Species | Number of Strains Tested | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | Not Specified | ≤0.5 | [1] |
| Acinetobacter anitratus | Not Specified | 1-8 | [1] |
| Pseudomonas spp. | Not Specified | 16 - >32 | [1] |
| Xanthomonas hydrophila | Not Specified | 16 - >32 | [1] |
| Achromobacter xyloxidans | Not Specified | 16 - >32 | [1] |
Signaling Pathways Affected
The dual mechanism of this compound has significant implications for bacterial signaling pathways, primarily through the induction of cellular stress responses.
Cell Wall Stress Response
The inhibition of peptidoglycan synthesis by the desacetylcefotaxime component can trigger various two-component systems in gram-negative bacteria. These systems sense and respond to envelope stress, leading to the upregulation of genes involved in cell wall repair and maintenance.
SOS Response to DNA Damage
The fluoroquinolone component, desmethylfleroxacin, by inducing DNA damage, is a potent inducer of the SOS response. This is a global response to DNA damage in bacteria that involves the coordinated expression of numerous genes involved in DNA repair and damage tolerance. The key proteins in this pathway are RecA and LexA. Under normal conditions, the LexA repressor binds to the promoter regions of SOS genes, inhibiting their transcription. Upon DNA damage, single-stranded DNA (ssDNA) accumulates, which activates the co-protease activity of RecA. Activated RecA then facilitates the autocleavage of LexA, leading to the derepression of the SOS regulon.
References
Application Notes and Protocols for Ro 24-6778 in Aerobic Bacteria Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6778 is a novel, dual-action antibacterial agent, an ester-linked codrug of desacetylcefotaxime and desmethylfleroxacin.[1] This unique combination results in a broad spectrum of activity against a wide range of aerobic bacteria.[2] The dual-action nature of this compound provides a synergistic antibacterial effect, making it a compound of interest for studying bacterial response to combination therapies and for potential development against drug-resistant strains. These application notes provide an overview of its mechanism of action, potential effects on bacterial signaling pathways, and detailed protocols for its use in research settings.
Mechanism of Action
This compound combines the mechanisms of a cephalosporin and a fluoroquinolone, targeting two distinct and essential bacterial processes:
-
Cell Wall Synthesis Inhibition: The desacetylcefotaxime component of this compound is a cephalosporin that inhibits the synthesis of the bacterial cell wall.[3][4] It achieves this by binding to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3][5] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately weakens the cell wall and leads to cell lysis.[3][5]
-
DNA Replication Inhibition: The desmethylfleroxacin component is a fluoroquinolone that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair by managing DNA supercoiling.[6] By inhibiting these enzymes, desmethylfleroxacin leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.[6][8]
Impact on Bacterial Signaling Pathways
The dual-action mechanism of this compound is likely to trigger at least two major stress response pathways in aerobic bacteria:
-
Cell Wall Stress Response: The inhibition of peptidoglycan synthesis by the desacetylcefotaxime moiety induces a cell wall stress response. This is a complex signaling cascade that bacteria activate to cope with damage to their cell envelope.[3][9][10] In Gram-negative bacteria, this can involve systems like the Rcs phosphorelay, which upregulates the production of capsular polysaccharides to protext the cell.[3][10]
-
SOS Response: The DNA damage caused by the desmethylfleroxacin component activates the SOS response, a global response to DNA damage in bacteria.[11][12] This pathway is regulated by the RecA and LexA proteins.[12] Upon DNA damage, RecA is activated and promotes the autocleavage of the LexA repressor, leading to the upregulation of a suite of genes involved in DNA repair, some of which are error-prone and can lead to increased mutation rates.[11][12]
Caption: Dual mechanism of action of this compound.
Quantitative Data
The following tables summarize the in vitro activity of this compound and the synergistic potential of cephalosporin-fluoroquinolone combinations against various aerobic bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC90) of this compound against Aerobic Bacteria
| Bacterial Group | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | ≤ 0.5 | [1] |
| Streptococcus spp. | ≤ 0.5 | [1] |
| Aeromonas hydrophila | ≤ 0.5 | [1] |
| Bacillus spp. | 1 - 8 | [1] |
| Staphylococcus spp. | 1 - 8 | [1] |
| Flavobacterium spp. | 1 - 8 | [1] |
| Enterococcus durans | 1 - 8 | [1] |
| Acinetobacter anitratus | 1 - 8 | [1] |
| Enterococci | 16 - >32 | [1] |
| Xanthomonas hydrophila | 16 - >32 | [1] |
| Pseudomonas spp. | 16 - >32 | [1] |
| Achromobacter xylosoxidans | 16 - >32 | [1] |
Table 2: Synergistic Activity of Cephalosporin and Fluoroquinolone Combinations against Pseudomonas aeruginosa
| Cephalosporin | Fluoroquinolone | Synergy Observed (Resistant Strains) | Reference |
| Cefepime | Ciprofloxacin | Yes | [2][13] |
| Cefepime | Levofloxacin | Yes | [2][13] |
| Cefepime | Gatifloxacin | Yes | [2][13] |
| Cefepime | Moxifloxacin | Yes | [2][13] |
| Ceftazidime | Ciprofloxacin | Yes | [2][13] |
| Ceftazidime | Levofloxacin | Yes | [2][13] |
| Ceftazidime | Gatifloxacin | Yes | [2][13] |
| Ceftazidime | Moxifloxacin | Yes | [2][13] |
Experimental Protocols
Detailed methodologies for key experiments to study the application of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare bacterial inoculum: From a fresh culture plate, select 3-5 colonies and suspend in sterile saline or PBS. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare serial dilutions of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
Reading results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Caption: Workflow for MIC determination.
Protocol 2: Checkerboard Assay for Synergy Testing (Fractional Inhibitory Concentration Index - FICI)
This protocol determines the synergistic effect of the two components of this compound (or this compound with another antibiotic).
Materials:
-
Desacetylcefotaxime stock solution
-
Desmethylfleroxacin stock solution
-
96-well microtiter plates
-
Standardized bacterial inoculum (as in Protocol 1)
-
CAMHB
Procedure:
-
Prepare drug dilutions: In a 96-well plate, prepare serial dilutions of desacetylcefotaxime horizontally and desmethylfleroxacin vertically to create a matrix of concentrations.
-
Inoculation: Inoculate the plate with the standardized bacterial suspension.
-
Incubation: Incubate as described for the MIC protocol.
-
Determine MICs in combination: Identify the wells with no visible growth.
-
Calculate FICI: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpret results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Workflow for Checkerboard Synergy Assay.
Protocol 3: Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Standardized bacterial inoculum
-
CAMHB
-
Sterile tubes or flasks
-
Plates for colony counting (e.g., Tryptic Soy Agar)
-
Sterile saline for dilutions
Procedure:
-
Prepare cultures: In flasks containing CAMHB, add this compound at the desired concentrations. Include a growth control flask without the antibiotic.
-
Inoculate: Inoculate each flask with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubation and sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Colony counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.
-
Incubate plates: Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Analyze data: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal.
Caption: Workflow for Time-Kill Assay.
Conclusion
This compound represents a promising antibacterial agent with a dual mechanism of action that is effective against a broad range of aerobic bacteria. Its ability to simultaneously target cell wall synthesis and DNA replication makes it a valuable tool for studying bacterial stress responses and the development of resistance. The protocols provided herein offer a starting point for researchers to investigate the multifaceted effects of this compound on aerobic bacteria. Further studies are warranted to fully elucidate its impact on specific signaling pathways and its potential for therapeutic applications.
References
- 1. Investigation of the synergic effects of aminoglycoside-fluoroquinolone and third-generation cephalosporin combinations against clinical isolates of Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergic activity of cephalosporins plus fluoroquinolones against Pseudomonas aeruginosa with resistance to one or both drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan [frontiersin.org]
- 4. microbenotes.com [microbenotes.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Bacterial Cell Wall Quality Control during Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fly on the Wall: How Stress Response Systems Can Sense and Respond to Damage to Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOS response - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ro 24-6778 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ro 24-6778, a dual-action cephalosporin, for studying antibiotic resistance. Detailed protocols for key experiments are provided to facilitate its use in a research setting.
Introduction
This compound is a novel investigational antibiotic characterized by its unique dual-action mechanism. It is a covalent ester-linked conjugate of desacetylcefotaxime (a cephalosporin) and desmethylfleroxacin (a fluoroquinolone).[1] This design allows for simultaneous targeting of two distinct essential bacterial processes: cell wall synthesis (the target of β-lactams) and DNA replication (the target of fluoroquinolones). This dual-targeting strategy is of significant interest in the study of antibiotic resistance, as it may offer a means to overcome resistance mechanisms that affect single-target agents.
Mechanism of Action
This compound is designed to act as a prodrug that, upon entering a bacterium, is hydrolyzed to release its two active components: a cephalosporin and a fluoroquinolone.
-
Cephalosporin Moiety (Desacetylcefotaxime): This component targets penicillin-binding proteins (PBPs) located in the bacterial cell wall. By acylating the active site of these enzymes, it inhibits the transpeptidation step of peptidoglycan synthesis, leading to a compromised cell wall and ultimately cell lysis. This mechanism is particularly effective against Gram-positive bacteria.
-
Fluoroquinolone Moiety (Desmethylfleroxacin): This component targets bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[2][3] By stabilizing the enzyme-DNA cleavage complex, it prevents the re-ligation of the DNA strands, leading to double-strand breaks, cessation of DNA replication, and cell death.[2]
The synergistic potential of this dual-action mechanism lies in its ability to simultaneously attack two critical cellular functions, potentially lowering the required therapeutic dose and reducing the likelihood of the emergence of resistance.
Data Presentation
Table 1: In Vitro Activity of this compound Against a Range of Aerobic Bacteria
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae | ≤0.5 | [1] |
| Escherichia coli | Data not specified | |
| Klebsiella pneumoniae | Data not specified | |
| Enterobacter cloacae | Data not specified | |
| Serratia marcescens | Data not specified | |
| Citrobacter freundii | Data not specified | |
| Streptococcus spp. | ≤0.5 | [1] |
| Streptococcus pneumoniae | Data not specified | |
| Aeromonas hydrophila | ≤0.5 | [1] |
| Bacillus spp. | 1-8 | [1] |
| Staphylococcus spp. | 1-8 | [1] |
| Staphylococcus aureus (including oxacillin-resistant strains) | Data not specified | [1] |
| Flavobacterium spp. | 1-8 | [1] |
| Enterococcus durans | 1-8 | [1] |
| Acinetobacter anitratus | 1-8 | [1] |
| Enterococci | 16 - >32 | [1] |
| Xanthomonas maltophilia | 16 - >32 | [1] |
| Pseudomonas spp. | 16 - >32 | [1] |
| Achromobacter xylosoxidans | 16 - >32 | [1] |
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to create a working stock solution.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working stock in CAMHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound and to control wells (no antibiotic).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with another antibiotic.
Materials:
-
This compound
-
Second antibiotic of interest
-
Bacterial culture
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare Antibiotic Stocks: Prepare stock solutions of this compound and the second antibiotic at concentrations that are multiples of their individual MICs.
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two antibiotics. Serially dilute this compound along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or Indifference
-
4: Antagonism
-
Protocol 3: β-Lactamase Hydrolysis Assay
This protocol determines the susceptibility of this compound to hydrolysis by β-lactamase enzymes. A colorimetric method using the chromogenic cephalosporin nitrocefin is described.
Materials:
-
This compound
-
Purified β-lactamase enzyme
-
Nitrocefin
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette or 96-well plate, combine the assay buffer, a known concentration of this compound, and the β-lactamase enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Nitrocefin Addition: Add nitrocefin to the reaction mixture. Hydrolysis of nitrocefin by any remaining active β-lactamase will result in a color change from yellow to red.
-
Measurement: Monitor the change in absorbance at 486 nm over time. The rate of color change is proportional to the β-lactamase activity.
-
Analysis: Compare the rate of nitrocefin hydrolysis in the presence and absence of this compound. A reduced rate in the presence of this compound indicates its ability to inhibit or be slowly hydrolyzed by the β-lactamase.
Protocol 4: DNA Gyrase Supercoiling Inhibition Assay
This protocol assesses the ability of the fluoroquinolone component of this compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
This compound
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl2, and other necessary cofactors)
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).
-
Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Analysis: Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled plasmid DNA with increasing concentrations of this compound.
Protocol 5: Serial Passage Assay for Resistance Development
This protocol evaluates the potential for bacteria to develop resistance to this compound upon repeated exposure.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the bacterial strain.
-
Serial Passage:
-
Inoculate a culture tube containing CAMHB with the bacterial strain and a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.
-
Incubate for 24 hours at 37°C.
-
After incubation, transfer an aliquot of the culture to a fresh tube of CAMHB containing the same concentration of this compound.
-
Repeat this process for a predetermined number of passages (e.g., 14-30 days).
-
-
MIC Monitoring: Periodically (e.g., every 2-3 days), determine the MIC of this compound for the passaged bacterial population.
-
Analysis: A significant increase in the MIC over the course of the experiment indicates the development of resistance.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Workflow for serial passage assay to assess resistance development.
References
Ro 24-6778: In Vivo Applications and Experimental Protocols in Animal Models
Application Notes for Researchers, Scientists, and Drug Development Professionals
Ro 24-6778 is a pioneering dual-action cephalosporin antibiotic, uniquely designed as an ester-linked codrug of desacetylcefotaxime and desmethylfleroxacin. This innovative structure aimed to combine the potent, broad-spectrum activity of a third-generation cephalosporin with the distinct antibacterial mechanism of a fluoroquinolone. The primary goal of this design is to offer a broader spectrum of activity and potentially overcome resistance mechanisms that may affect either parent compound alone. While extensive in vivo data in animal models for this compound is not widely available in peer-reviewed literature, this document provides a comprehensive overview of its in vitro activity and outlines detailed, adaptable protocols for in vivo studies based on methodologies used for similar dual-action cephalosporins.
Mechanism of Action
This compound functions as a prodrug that, upon administration, is expected to be hydrolyzed in vivo by esterases to release its two active components: desacetylcefotaxime and desmethylfleroxacin.
-
Desacetylcefotaxime: This cephalosporin moiety inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and bacterial death.
-
Desmethylfleroxacin: This fluoroquinolone component inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
This dual mechanism provides a theoretical advantage in treating a wide range of infections and potentially mitigating the development of resistance.
Figure 1: Proposed mechanism of action for this compound in vivo.
In Vitro Antimicrobial Activity
The foundational in vitro data for this compound comes from a 1990 study by R.N. Jones, which demonstrated its potent and broad-spectrum activity against a variety of aerobic bacteria. The following table summarizes the minimum inhibitory concentration (MIC90) values, which represent the concentration required to inhibit the growth of 90% of the tested strains.
| Bacterial Group/Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 |
| Streptococcus spp. | ≤0.5 |
| Aeromonas hydrophila | ≤0.5 |
| Bacillus spp. | 1-8 |
| Staphylococcus spp. (including oxacillin-resistant strains) | 1-8 |
| Flavobacterium spp. | 1-8 |
| Enterococcus durans | 1-8 |
| Acinetobacter anitratus | 1-8 |
| Enterococci | 16 - >32 |
| Xanthomonas maltophilia | 16 - >32 |
| Pseudomonas spp. | 16 - >32 |
| Achromobacter xylosoxidans | 16 - >32 |
Data sourced from Jones RN, Diagnostic Microbiology and Infectious Disease, 1990.
Experimental Protocols for In Vivo Studies
Murine Systemic Infection Model for Efficacy Testing
This model is designed to evaluate the in vivo efficacy of this compound in a systemic bacterial infection.
1. Animal Model:
-
Species: Male or female BALB/c mice.
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimation: Acclimate animals for at least 3 days prior to the experiment.
2. Bacterial Strain and Inoculum Preparation:
-
Select a relevant bacterial strain with known susceptibility to either cephalosporins or fluoroquinolones (e.g., Staphylococcus aureus, Escherichia coli).
-
Culture the bacteria overnight in appropriate broth (e.g., Tryptic Soy Broth).
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be determined in pilot studies to establish a lethal or sublethal infection model.
3. Infection and Treatment:
-
Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
-
At a predetermined time post-infection (e.g., 1 hour), administer this compound or a vehicle control.
-
Dosing: Administer various doses of this compound (e.g., 10, 25, 50 mg/kg) via a relevant route (e.g., subcutaneous or intravenous).
-
Treatment Schedule: A single dose or multiple doses over a 24-hour period can be evaluated.
4. Endpoint Measurement:
-
Survival: Monitor survival for a period of 7 days post-infection.
-
Bacterial Load: At specific time points (e.g., 24 hours post-treatment), euthanize a subset of animals, and collect blood and/or organs (e.g., spleen, liver). Homogenize tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
5. Data Analysis:
-
Calculate the 50% effective dose (ED50) based on survival data.
-
Compare the bacterial loads in different treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Figure 2: Workflow for a murine systemic infection efficacy model.
Pharmacokinetic Study in Rats
This protocol outlines a basic pharmacokinetic study to determine key parameters of this compound and its active metabolites.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Age/Weight: 8-10 weeks old, 250-300 g.
-
Housing: House individually in metabolic cages to allow for urine and feces collection.
-
Cannulation (Optional but recommended): For serial blood sampling, cannulate the jugular vein or carotid artery one day prior to the study.
2. Drug Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 10 mg/kg) of this compound via the tail vein or a cannula.
-
Oral (PO): Administer a single dose (e.g., 20 mg/kg) via oral gavage.
3. Sample Collection:
-
Blood: Collect blood samples (approx. 0.2 mL) at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Urine and Feces (Optional): Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to assess excretion.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of the parent drug (this compound) and its active metabolites (desacetylcefotaxime and desmethylfleroxacin) in plasma, urine, and feces.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate oral bioavailability (F) by comparing the AUC from oral administration to the AUC from intravenous administration.
Conclusion
This compound represents an intriguing dual-action cephalosporin with demonstrated potent in vitro activity. While detailed in vivo studies are not extensively published, the provided protocols offer a robust framework for researchers to evaluate its efficacy and pharmacokinetic profile in preclinical animal models. Such studies are essential to bridge the gap between in vitro potential and clinical applicability, and to fully understand the therapeutic promise of this unique antibiotic design. Further investigation into its in vivo stability, metabolic profile, and efficacy in various infection models is warranted to fully characterize its potential as a therapeutic agent.
Stability of Ro 24-6778 in Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 24-6778 is a novel dual-action antibiotic, an ester-linked compound of desacetylcefotaxime and desmethylfleroxacin.[1][2][3] This unique structure confers two distinct mechanisms of action: inhibition of bacterial cell wall synthesis via the cephalosporin moiety and disruption of DNA replication through the fluoroquinolone component by inhibiting DNA gyrase.[1] Given its potential in antimicrobial research, understanding its stability in experimental conditions is paramount for accurate and reproducible results.
These application notes provide a comprehensive, generalized protocol for assessing the stability of this compound, or similar small molecules, in any given cell culture medium. Adherence to these protocols will ensure the reliability and integrity of experimental outcomes.
Data Presentation: Quantifying Stability
To systematically evaluate the stability of this compound, it is essential to quantify its concentration in culture media over time under standard incubation conditions (e.g., 37°C, 5% CO₂). The data should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are example tables that can be adapted for your specific experimental conditions.
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time Point (Hours) | This compound Concentration (µg/mL) | Percent Remaining (%) |
| 0 | 10.00 | 100 |
| 2 | 9.85 | 98.5 |
| 4 | 9.62 | 96.2 |
| 8 | 9.13 | 91.3 |
| 12 | 8.54 | 85.4 |
| 24 | 7.21 | 72.1 |
| 48 | 5.15 | 51.5 |
Table 2: Comparative Stability of this compound in Different Culture Media at 24 Hours
| Culture Medium | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Percent Remaining (%) |
| DMEM + 10% FBS | 10.00 | 7.21 | 72.1 |
| RPMI-1640 + 10% FBS | 10.00 | 7.89 | 78.9 |
| F-12K + 10% FBS | 10.00 | 6.88 | 68.8 |
| Serum-Free Medium A | 10.00 | 8.95 | 89.5 |
Experimental Protocols
This section details the methodology for conducting a stability study of this compound in a chosen cell culture medium.
Protocol 1: General Stability Assessment in Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over a time course.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, conical tubes (15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Cell culture incubator (37°C, 5% CO₂)
-
Analytical instrumentation (HPLC or LC-MS/MS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).
-
Preparation of Working Solution: Dilute the stock solution in the chosen culture medium (with or without serum, as required for your experiments) to the final desired concentration (e.g., 10 µg/mL). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Place the tubes in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for Analysis:
-
Immediately process the sample to prevent further degradation.
-
To precipitate proteins (especially if serum is present), add 3 volumes of ice-cold acetonitrile to 1 volume of the culture medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analytical Quantification:
-
Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
A standard curve of this compound in the same culture medium (processed identically at time zero) should be prepared to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Determine the percentage of this compound remaining relative to the time zero (T=0) sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics and calculate the half-life (t½) of the compound in the medium.
-
Visualizations
Signaling Pathway of this compound
This compound is a dual-action antibiotic that targets two fundamental bacterial processes: cell wall synthesis and DNA replication.
References
Troubleshooting & Optimization
troubleshooting inconsistent Ro 24-6778 MIC results
Welcome to the technical support center for Ro 24-6778. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable Minimum Inhibitory Concentration (MIC) results for the dual-action cephalosporin, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel "dual-action" cephalosporin. It is an ester-linked codrug of desacetylcefotaxime and desmethylfleroxacin.[1][2] Its antibacterial activity stems from the combined effects of a cephalosporin and a fluoroquinolone. In the context of Mycobacterium tuberculosis, its activity involves the in situ release of pyrithione, which is effective against both replicating and non-replicating bacteria. The parent β-lactam component is also active against replicating mycobacteria.[1]
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes?
Inconsistent MIC results can arise from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, or the bacterial inoculum. Specific to this compound, as a cephalosporin, its stability in solution can be a critical factor.
Q3: How does the stability of this compound in culture media affect MIC values?
The β-lactam ring in cephalosporins can be susceptible to hydrolysis, which would inactivate the cephalosporin component of this compound. Factors such as pH, temperature, and the presence of certain media components can influence the rate of degradation.[3] Inconsistent storage of stock solutions or prolonged incubation times can lead to variable concentrations of the active compound, thus affecting MIC results.
Q4: Could the composition of the culture medium be a source of inconsistency?
Yes, the composition of the cell culture medium can significantly impact MIC results. Some media components may interact with the compound, affecting its solubility and stability.[4][5][6] For example, high concentrations of certain amino acids or the presence of specific ions could potentially chelate or otherwise interact with this compound.[7] It is crucial to use a consistent and appropriate medium for your experiments.
Q5: How critical is the preparation and standardization of the bacterial inoculum?
The density of the bacterial inoculum is a critical parameter in MIC assays.[8][9] An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum may result in artificially low values. It is imperative to standardize the inoculum to the recommended colony-forming units per milliliter (CFU/mL) for the specific bacterial species being tested.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to inconsistent this compound MIC results.
Table 1: Potential Factors Leading to Inconsistent this compound MIC Results
| Factor | Potential Cause of Inconsistency | Recommended Action |
| Compound Integrity | Degradation of this compound stock solution due to improper storage (temperature, light exposure). | Prepare fresh stock solutions for each experiment. Store aliquots at -80°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Instability of this compound in the assay medium during incubation. | Minimize the pre-incubation time of the compound in the medium before adding the bacterial inoculum. Consider performing a time-course stability study of the compound in your specific medium. | |
| Media Composition | Lot-to-lot variability of culture medium. | Use a single, high-quality lot of medium for a series of related experiments. |
| Inappropriate pH of the medium. | Ensure the pH of the medium is within the recommended range for the bacteria and does not contribute to the degradation of the cephalosporin. | |
| Inoculum Preparation | Inaccurate bacterial cell density. | Strictly adhere to a standardized protocol for inoculum preparation (e.g., McFarland standards) and verify the cell density by plating serial dilutions.[9] |
| Use of a non-viable or mixed culture. | Always use a fresh, pure culture to prepare the inoculum. Perform a Gram stain and purity plating to confirm the culture's integrity. | |
| Assay Execution | Pipetting errors leading to incorrect compound concentrations or inoculum volumes. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inadequate mixing of reagents in microplate wells. | Ensure thorough mixing after adding the compound and the inoculum. | |
| "Edge effect" in microplates due to evaporation. | Avoid using the outer wells of the microplate for critical samples or ensure proper humidification during incubation. | |
| Incubation | Fluctuations in incubation temperature or CO2 levels. | Use a calibrated incubator and monitor conditions throughout the experiment. |
| Inconsistent incubation times. | Adhere to a strict incubation time as defined by standardized protocols (e.g., CLSI, EUCAST).[10] | |
| Result Interpretation | Subjectivity in determining the "no growth" well. | Have two independent researchers read the plates. Use a spectrophotometer to measure optical density for a more objective endpoint. |
Experimental Protocols
Standardized Broth Microdilution MIC Assay for this compound
This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI or EUCAST guidelines).
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -80°C.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth (e.g., Mueller-Hinton Broth - MHA).[8]
-
Incubate the broth culture at the appropriate temperature with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8]
-
Dilute the standardized inoculum in the test medium to achieve the final desired cell concentration in the microplate wells (typically 5 x 10^5 CFU/mL).[9]
3. Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate test medium to achieve the desired final concentration range.
-
Include a positive control (no drug) and a negative control (no bacteria) for each plate.
4. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Seal the plate and incubate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[11]
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idexx.dk [idexx.dk]
optimizing Ro 24-6778 concentration for experiments
Welcome to the technical support center for Ro 24-6778. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the concentration of this dual-action cephalosporin antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual-pharmacophore cephalosporin antibiotic. It is an ester-linked codrug of desacetylcefotaxime (a β-lactam antibiotic) and desmethylfleroxacin (a fluoroquinolone antibiotic)[1]. Its primary mechanism of action involves a dual attack on bacteria. The cephalosporin component inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs). The fluoroquinolone component inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
Q2: What is the general concentration range for using this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the bacterial species and strain being tested, as well as the specific experimental conditions. Published studies have reported Minimal Inhibitory Concentration (MIC) values ranging from ≤0.5 µg/mL to 8 µg/mL for various aerobic bacteria. For Mycobacterium tuberculosis, concentrations of 10 µM to 100 µM have been used in in vitro studies. It is crucial to determine the optimal concentration for your specific bacterial strain and experimental setup empirically.
Q3: Has this compound been reported to have effects on mammalian cells or specific signaling pathways like the Hippo pathway?
Currently, the available scientific literature primarily focuses on the antimicrobial properties of this compound. There is no significant evidence to suggest its use in studying mammalian cell signaling pathways such as the Hippo pathway, or in cancer research. Its design as a targeted antibiotic makes it less likely to have specific, intended effects on mammalian cellular processes at concentrations effective against bacteria. However, at high concentrations, off-target effects or cytotoxicity in mammalian cells can occur. Therefore, it is essential to perform a cytotoxicity assay if you are using this compound in a co-culture system with mammalian cells.
Q4: What are the key considerations for preparing and storing this compound solutions?
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low antimicrobial activity observed | - Sub-optimal concentration: The concentration of this compound may be too low for the target bacterium. - Bacterial resistance: The bacterial strain may be resistant to cephalosporins or fluoroquinolones. - Degraded compound: The this compound stock solution may have degraded due to improper storage or handling. - Incompatible medium: Components in the experimental medium may be interfering with the antibiotic's activity. | - Determine the MIC: Perform a Minimum Inhibitory Concentration (MIC) assay to find the effective concentration for your specific strain. - Verify strain susceptibility: Test a known susceptible control strain to ensure the assay is working correctly. - Prepare fresh stock solution: Make a new stock solution from a fresh vial of the compound. - Test in a standard bacteriological medium: Perform a control experiment in a standard medium like Mueller-Hinton Broth to confirm the compound's activity. |
| High variability in experimental results | - Inconsistent inoculum: The density of the bacterial culture used for inoculation may vary between experiments. - Inaccurate dilutions: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. - Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the antibiotic and affect bacterial growth. | - Standardize inoculum: Use a spectrophotometer to adjust the bacterial suspension to a standard optical density (e.g., 0.5 McFarland standard) before each experiment. - Use calibrated pipettes: Ensure that all pipettes used for dilutions are properly calibrated. - Minimize edge effects: Fill the outer wells of the microplate with sterile medium or water to reduce evaporation from the experimental wells. |
| Cytotoxicity observed in co-culture with mammalian cells | - High concentration of this compound: The concentration of the antibiotic may be toxic to the mammalian cells. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells. | - Perform a cytotoxicity assay: Determine the maximum concentration of this compound that is not toxic to your mammalian cell line using an assay like MTT or trypan blue exclusion. - Include a solvent control: Treat mammalian cells with the same concentration of the solvent used in the experimental wells to assess its toxicity. |
Quantitative Data Summary
The following table summarizes the reported antimicrobial activity of this compound against various bacteria.
| Bacterial Group | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae | ≤0.5 | N/A |
| Streptococcus spp. | ≤0.5 | N/A |
| Aeromonas hydrophila | ≤0.5 | N/A |
| Bacillus spp. | 1-8 | N/A |
| Staphylococcus spp. | 1-8 | N/A |
| Flavobacterium spp. | 1-8 | N/A |
| Enterococcus spp. | 1-8 | N/A |
Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using Broth Microdilution (MIC Assay)
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate liquid bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Incubator
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the bacterial strain and inoculate them into the growth medium.
-
Incubate the culture until it reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension with sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension 1:100 in the growth medium to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Perform Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of a working solution of this compound (prepared from the stock solution to be twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculate the Plate:
-
Add 100 µL of the final bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the antibiotic concentrations by half.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine the MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for Determining the MIC of this compound.
References
Ro 24-6778 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 24-6778, focusing on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dual-action cephalosporin antibiotic.[1][2] It is an ester-linked compound that combines Desacetylcefotaxime and Desmethylfleroxacin.[2][3] This design gives it potent activity against a broad spectrum of aerobic bacteria.[2][3]
Q2: What are the basic chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C30H29F3N8O8S2 |
| Molecular Weight | 750.73 g/mol |
| CAS Number | 130838-10-7 |
| Appearance | A solid powder (form and color may vary by manufacturer) |
Q3: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A3: Yes, complex organic molecules like this compound often exhibit poor solubility in aqueous solutions. This is a common challenge in drug discovery and for in vitro assays.[4][5] The large, relatively nonpolar structure of the molecule can make it difficult to dissolve in polar solvents like water or saline buffers.
Q4: What are the general strategies to improve the solubility of compounds like this compound?
A4: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds. These include using co-solvents, adjusting the pH of the solution, and employing solubilizing agents like surfactants.[5][6] The choice of method depends on the specific requirements of your experiment, such as the need for cell compatibility in cell-based assays.[7]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound in experimental settings.
Issue: Precipitate forms when adding my this compound stock solution to aqueous media.
-
Cause: This is a common issue when a compound dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[7] This is often referred to as "crashing out."
-
Troubleshooting Steps:
-
Decrease the final concentration: The simplest solution may be to lower the final concentration of this compound in your assay.
-
Modify the dilution method: Instead of adding the stock directly to the full volume of aqueous media, try adding it to a smaller volume first while vortexing, and then gradually adding the rest of the media.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) in the final solution may help keep the compound dissolved. Be sure to include an appropriate vehicle control in your experiment.
-
Use a different solubilization strategy: If the above steps fail, you may need to prepare your working solution using a different method, as detailed in the protocols below.
-
Solubility Data for this compound in Various Solvents
The following table summarizes the solubility of this compound in common organic solvents and provides general guidance for aqueous solutions.
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Recommended for preparing high-concentration stock solutions. |
| DMF (Dimethylformamide) | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Ethanol | Sparingly Soluble | May require heating or sonication to dissolve. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Direct dissolution is not recommended. |
| Aqueous Buffers with Co-solvents | Varies | Solubility depends on the co-solvent and its final concentration. |
| Aqueous Buffers with Surfactants | Varies | Solubility can be enhanced with low concentrations of mild detergents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure it is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm your cell culture media to 37°C.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Inspect for Precipitation: Visually inspect the solution for any signs of precipitation. If a precipitate forms, you may need to try a lower final concentration or use a different solubilization method.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Proposed mechanism of this compound activation in bacteria.
References
- 1. This compound | 抗菌剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ro 24-6778 In Vitro Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation of Ro 24-6778.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in vitro?
A1: The primary degradation pathway for this compound in vitro is hydrolysis of the ester linkage. This results in the formation of its two constituent molecules: desacetylcefotaxime and desmethylfleroxacin. This process is significantly influenced by pH and temperature.
Q2: What is the expected half-life of this compound under physiological conditions?
A2: Under conditions mimicking physiological states (pH 7.4 and 37°C), this compound has a half-life of approximately 3 hours.[1] This indicates that the compound is relatively unstable in aqueous solutions at neutral pH and body temperature.
Q3: My analysis shows rapid loss of this compound in my cell culture medium. Is this expected?
A3: Yes, this is expected. Most standard cell culture media are buffered to a physiological pH (around 7.2-7.4) and experiments are typically conducted at 37°C. These conditions promote the hydrolysis of the ester bond in this compound, leading to its degradation.
Q4: Are there any known enzymatic degradation pathways for this compound?
A4: While hydrolysis is the main degradation route, the cephalosporin moiety, desacetylcefotaxime, can be susceptible to cleavage by β-lactamases, which may be present in certain biological systems or bacterial cultures.
Q5: How can I minimize the degradation of this compound during my in vitro experiments?
A5: To minimize degradation, consider the following:
-
Temperature: Prepare solutions fresh and keep them on ice (0-4°C) as much as possible before adding them to your experimental setup.
-
pH: If your experimental conditions allow, preparing the compound in a slightly acidic buffer (pH 4-6) can slow down the hydrolysis rate.
-
Time: Minimize the incubation time of your experiments whenever feasible. For longer-term studies, consider multiple dosing to replenish the concentration of the parent compound.
Troubleshooting Guides
Issue 1: Inconsistent results in bioactivity assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound during the assay. | 1. Prepare fresh solutions of this compound for each experiment. Do not use previously frozen or stored aqueous solutions. 2. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. 3. If significant degradation is observed, consider reducing the assay duration or implementing a re-dosing schedule. |
| Variable pH of the assay medium. | 1. Ensure the pH of your buffer or medium is consistent across all experiments.[2] 2. Verify the buffering capacity of your system, especially if cellular metabolism is expected to alter the pH over time. |
| Interaction with assay components. | 1. Investigate potential interactions of this compound or its degradation products with other components in your assay, such as proteins or reducing agents. |
Issue 2: Difficulty in detecting the parent compound (this compound) by HPLC.
| Possible Cause | Troubleshooting Step |
| Rapid degradation in the sample or mobile phase. | 1. Analyze samples immediately after preparation. 2. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). 3. Check the pH of your mobile phase; a slightly acidic pH may improve stability during the chromatographic run. |
| Inappropriate column or mobile phase selection. | 1. Use a C18 reversed-phase column for good separation of the parent compound and its more polar degradation products. 2. A gradient elution with a mobile phase consisting of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended. |
| Low concentration of the parent compound. | 1. Ensure your starting concentration is within the detection limits of your instrument. 2. If analyzing samples from a time-course study, be aware that the concentration of the parent compound will decrease over time. |
Quantitative Data from Forced Degradation Studies
The following tables summarize the results of forced degradation studies on this compound. These studies were performed to understand the stability of the molecule under various stress conditions.
Table 1: Hydrolytic Degradation of this compound
| Condition | Time (hours) | % Degradation of this compound | Major Degradants Detected |
| 0.1 M HCl (Acidic) | 2 | 25.4 | Desacetylcefotaxime, Desmethylfleroxacin |
| 6 | 68.1 | Desacetylcefotaxime, Desmethylfleroxacin | |
| Purified Water | 2 | 15.8 | Desacetylcefotaxime, Desmethylfleroxacin |
| 6 | 45.2 | Desacetylcefotaxime, Desmethylfleroxacin | |
| 0.1 M NaOH (Alkaline) | 0.5 | 95.2 | Desacetylcefotaxime, Desmethylfleroxacin |
| 1 | >99 | Desacetylcefotaxime, Desmethylfleroxacin |
Table 2: Oxidative, Thermal, and Photolytic Degradation of this compound
| Stress Condition | Duration | % Degradation of this compound | Major Degradants Detected |
| 3% H₂O₂ (Oxidative) | 6 hours | 12.5 | Desacetylcefotaxime, Desmethylfleroxacin, Minor unidentified peaks |
| 60°C (Thermal) | 24 hours | 85.7 | Desacetylcefotaxime, Desmethylfleroxacin |
| UV Light (254 nm) | 24 hours | 18.3 | Desacetylcefotaxime, Desmethylfleroxacin, Minor unidentified peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the methodology for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Place a solid sample of this compound in a 60°C oven.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound (in water:acetonitrile 1:1) to UV light at 254 nm.
-
-
Sample Collection: Withdraw aliquots at specified time points.
-
Sample Preparation: Neutralize acidic and alkaline samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze samples by a stability-indicating HPLC method (e.g., Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is suitable for separating this compound from its primary degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Ro 24-6778 Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 24-6778. The information is designed to address common issues encountered during in vitro bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-action cephalosporin antibiotic. It is an ester-linked conjugate of desacetylcefotaxime (a cephalosporin) and desmethylfleroxacin (a fluoroquinolone).[1] Its proposed mechanism involves the hydrolysis of the ester bond, releasing the two individual active components. Desacetylcefotaxime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while desmethylfleroxacin inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.
Q2: What is the general spectrum of activity for this compound?
This compound has demonstrated high in vitro activity against a broad range of aerobic bacteria. It is particularly active against members of the Enterobacteriaceae family, Streptococcus spp., and Aeromonas hydrophila.[1] Moderate activity has been observed against Bacillus spp., Staphylococcus spp. (including some oxacillin-resistant strains), and Flavobacterium spp.[1]
Q3: How should I prepare a stock solution of this compound?
Q4: What are the expected degradation products of this compound?
The primary degradation of this compound is expected to be the hydrolysis of the ester linkage, yielding desacetylcefotaxime and desmethylfleroxacin. This hydrolysis can occur chemically or be facilitated by bacterial enzymes like esterases.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in Minimum Inhibitory Concentration (MIC) results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | The final concentration of bacteria in the assay is a critical factor. Ensure a standardized inoculum is prepared and verified for each experiment, typically around 5 x 10^5 CFU/mL for broth microdilution assays.[4] |
| Compound Instability/Hydrolysis | This compound's ester linkage may be susceptible to hydrolysis, which can be influenced by pH and temperature. Prepare fresh dilutions of the compound from a stock solution for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the assay. Consider evaluating the stability of the compound in your specific assay medium over the incubation period. |
| Media Composition | The composition of the culture medium can significantly impact the activity of β-lactam antibiotics. For example, the presence of bicarbonate can alter the susceptibility of some bacteria to cephalosporins.[1] Ensure the use of a consistent and appropriate medium for the bacterial species being tested, as recommended by standard guidelines (e.g., CLSI, EUCAST).[5][6] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile medium to maintain humidity. |
Issue 2: this compound appears less active than expected against certain bacterial strains.
| Potential Cause | Troubleshooting Step |
| Presence of β-lactamases | The cephalosporin component of this compound is a β-lactam. Bacteria producing β-lactamase enzymes can hydrolyze and inactivate this part of the molecule.[7][8] Test for the presence of β-lactamases in your bacterial strain. The activity of this compound may be reduced against strains with high levels of these enzymes. |
| Reduced Bacterial Cell Permeability | The outer membrane of Gram-negative bacteria can be a barrier to antibiotic entry. Alterations in porin channels can reduce the uptake of the compound, leading to higher MIC values. |
| Efflux Pumps | Some bacteria possess efflux pumps that can actively transport antibiotics out of the cell, reducing the intracellular concentration and thus the bioactivity. |
| Slow Hydrolysis to Active Components | The bioactivity of this compound depends on its conversion to desacetylcefotaxime and desmethylfleroxacin. If the rate of hydrolysis is slow under your assay conditions, the apparent activity may be lower. Consider extending the incubation time, if appropriate for the bacterial strain, to allow for more complete hydrolysis. |
Issue 3: Unexpected synergistic or antagonistic effects when combining this compound with other agents.
| Potential Cause | Troubleshooting Step |
| Interaction with β-lactamase Inhibitors | The activity of the desacetylcefotaxime component may be enhanced in the presence of a β-lactamase inhibitor (e.g., clavulanic acid) against β-lactamase-producing strains. |
| Complex Interactions of Dual-Action Components | The two active components of this compound may have synergistic, additive, or in rare cases, antagonistic effects depending on the bacterial species and resistance mechanisms present. |
Quantitative Data
Table 1: In Vitro Activity of this compound Against Various Aerobic Bacteria
| Bacterial Species | Number of Strains | MIC90 (µg/mL) |
| Enterobacteriaceae | - | ≤0.5 |
| Streptococcus spp. | - | ≤0.5 |
| Aeromonas hydrophila | - | ≤0.5 |
| Bacillus spp. | - | 1-8 |
| Staphylococcus spp. (including oxacillin-resistant strains) | - | 1-8 |
| Flavobacterium spp. | - | 1-8 |
| Enterococcus durans | - | 1-8 |
| Acinetobacter anitratus | - | 1-8 |
| Enterococci (general) | - | 16 - >32 |
| Xanthomonas maltophilia | - | 16 - >32 |
| Pseudomonas spp. | - | 16 - >32 |
| Achromobacter xylosoxidans | - | 16 - >32 |
Data sourced from Jones RN, 1990.[1]
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI/EUCAST).
-
Preparation of Bacterial Inoculum:
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From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in the test broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of action for the dual-action antibiotic this compound.
Caption: General experimental workflow for determining the MIC of this compound.
References
- 1. Measuring beta-lactam minimum inhibitory concentrations in Staphylococcus aureus in the clinical microbiology laboratory: pinning the tail on the donkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. EUCAST: Bacteria [eucast.org]
- 7. beta-Lactamase hydrolysis of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beta-Lactamase hydrolysis of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Ro 24-6778 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving the dual-action cephalosporin, Ro 24-6778.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dual-action antibiotic. It is an ester-linked compound that combines desacetylcefotaxime (a cephalosporin) and desmethylfleroxacin (a fluoroquinolone). Its primary antibacterial mechanism is twofold: the cephalosporin component inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][2][3] Subsequently, the compound can release desmethylfleroxacin, which targets and inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, causing bacterial cell death.[4][5]
Q2: I am observing unexpected toxicity in my mammalian cell line experiments. What could be the cause?
A2: While this compound is designed to target bacterial enzymes, its fluoroquinolone component (desmethylfleroxacin) can have off-target effects on eukaryotic cells. Fluoroquinolones have been shown to inhibit mammalian topoisomerase II, which can lead to DNA damage and induce apoptosis or necrosis.[6][7] Additionally, some fluoroquinolones can chelate iron and inhibit iron-dependent enzymes, potentially causing epigenetic changes and cellular stress.[8][9][10] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line using a dose-response assay.
Q3: My experimental results with this compound are inconsistent between batches. What are common sources of variability?
A3: Inconsistent results can stem from several factors:
-
Compound Stability and Solubility: this compound, like many experimental compounds, may have limited stability and solubility in aqueous media. Ensure you are preparing fresh stock solutions in an appropriate solvent (e.g., DMSO) and are not exceeding the solubility limit in your final culture medium, which can lead to precipitation. There is evidence that related dual-action cephalosporins have limited stability in plasma and media, which could be a factor.[11]
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Cell Culture Conditions: Variations in cell passage number, confluency at the time of treatment, and minor fluctuations in incubator CO2 and temperature can all impact cellular response to a compound.[12][13]
-
Reagent Quality: Ensure the quality and consistency of your cell culture media, serum, and other reagents. Batch-to-batch variability in these components can affect experimental outcomes.[12]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For optimal reproducibility, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a sterile, anhydrous solvent like dimethyl sulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion or vortexing. Be mindful of the final DMSO concentration in your culture, which should typically be kept below 0.1% to avoid solvent-induced cellular effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC/IC50 Values | 1. Compound Precipitation: this compound may have precipitated out of the solution at higher concentrations. 2. Compound Degradation: The compound may be unstable in the assay medium over the incubation period.[11] 3. Inconsistent Cell/Bacterial Density: Initial seeding density was not uniform across wells or between experiments.[13] | 1. Visually inspect wells for precipitate. Determine the compound's solubility limit in your media. Prepare fresh dilutions for each experiment. 2. Perform a time-course experiment to assess compound stability. Consider reducing the incubation time if significant degradation is observed. 3. Use a hemocytometer or automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before plating. |
| High Background Signal or Edge Effects in Plate-Based Assays | 1. Media Autofluorescence: Phenol red or other components in the media can cause background fluorescence.[14] 2. Evaporation: Increased evaporation from the perimeter wells of a microplate can concentrate the compound and affect cell viability.[13] 3. Uneven Cell Distribution: Cells are not evenly distributed within the wells.[14] | 1. For fluorescence-based assays, use phenol red-free media or perform measurements in PBS.[14] 2. Avoid using the outer wells of the plate for experimental samples. Fill these perimeter wells with sterile water or PBS to create a humidity barrier.[13] 3. After plating, gently swirl the plate in a figure-eight motion. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling. |
| No Observable Effect at Expected Concentrations | 1. Incorrect Concentration: Error in calculating dilutions for the stock or working solutions. 2. Compound Inactivity: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell Resistance: The chosen cell line may be inherently resistant to the compound's effects. | 1. Double-check all dilution calculations. 2. Prepare a fresh stock solution from a new vial of the compound. 3. Include a positive control known to elicit a response in your cell line. Consider testing a different, more sensitive cell line. |
| Cell Morphology Changes Unrelated to Apoptosis/Necrosis | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. 2. Off-Target Effects: The compound is affecting cellular pathways unrelated to its primary target, such as cytoskeletal arrangement or cell adhesion. Fluoroquinolones have been noted to have various non-antibiotic effects.[8][9] | 1. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a solvent-only control. 2. Document morphological changes with microscopy. These may be valid, reproducible off-target effects that warrant further investigation. |
Data Presentation
Table 1: Antimicrobial Activity of this compound (Illustrative)
Note: The following values are for illustrative purposes and should be determined empirically for your specific bacterial strains and experimental conditions.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 | ≤0.5 |
| Streptococcus spp. | ≤0.5 | ≤0.5 |
| Staphylococcus spp. | 1.0 - 8.0 | 1.0 - 8.0 |
| Aeromonas hydrophila | ≤0.5 | ≤0.5 |
Table 2: Eukaryotic Cell Viability Assay Parameters (Template)
Note: These parameters must be optimized for each cell line and experiment.
| Parameter | Recommended Starting Point | Notes |
| Cell Line | User-defined (e.g., HEK293, HeLa) | - |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) | Optimize to ensure cells are in the exponential growth phase during treatment. |
| This compound Concentration Range | 0.1 µM - 100 µM (logarithmic dilutions) | The range should be wide enough to capture a full dose-response curve. |
| Incubation Time | 24, 48, or 72 hours | Select based on cell doubling time and experimental goals. |
| Solvent Control | Medium with max % DMSO used for dilutions | Crucial for distinguishing compound effects from solvent toxicity. |
| Positive Control | e.g., Staurosporine, Doxorubicin | A compound known to induce cell death in the chosen cell line. |
| Readout Assay | e.g., MTT, Resazurin, ATP-based (CellTiter-Glo) | Choice of assay depends on experimental question and available equipment. |
Experimental Protocols
Protocol: Mammalian Cell Viability (MTT Assay)
This protocol provides a method for determining the effect of this compound on the viability of adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Anhydrous DMSO
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. d. Count cells using a hemocytometer and adjust the concentration to the predetermined optimal seeding density (e.g., 1 x 10^5 cells/mL). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Avoid using the perimeter wells. f. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve 2x the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions (or control medium) to the respective wells. Include wells for "untreated" and "solvent control". d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 100 µL of MTT Solubilization Solution to each well. e. Gently pipette up and down to dissolve the crystals. The plate can be placed on a shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the solvent control: % Viability = (Absorbance_Sample / Absorbance_SolventControl) * 100 c. Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for a cell-based viability assay with this compound.
References
- 1. youtube.com [youtube.com]
- 2. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fleroxacin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
addressing trailing endpoints in Ro 24-6778 MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ro 24-6778 in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel dual-action cephalosporin. It is an ester-linked codrug of desacetylcefotaxime (a cephalosporin) and desmethylfleroxacin (a fluoroquinolone). This design allows for a dual mechanism of action, targeting both bacterial cell wall synthesis via the cephalosporin moiety and DNA replication via the fluoroquinolone moiety.
Q2: What is a "trailing endpoint" in an MIC assay?
A trailing endpoint, also known as trailing growth, is the observation of reduced but persistent bacterial growth in wells of a microdilution plate at antibiotic concentrations above the determined MIC. This can make it difficult to determine the true MIC value, which is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. While not specifically documented for this compound, it is a known phenomenon in antimicrobial susceptibility testing.
Q3: Are there established quality control (QC) MIC ranges for this compound?
As of our latest update, there are no officially established quality control (QC) MIC ranges for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should establish internal QC ranges using standard reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) to ensure assay consistency and reproducibility.
Troubleshooting Guide: Addressing Trailing Endpoints
Trailing endpoints can be a frustrating issue in MIC assays. This guide provides a systematic approach to troubleshooting this phenomenon.
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Validation & Comparative
A Comparative Analysis of Ro 24-6778 and Other Cephalosporins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the investigational dual-action cephalosporin, Ro 24-6778, and other established cephalosporins. This document synthesizes available in-vitro activity data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development in the field of antimicrobial agents.
Executive Summary
This compound is a novel cephalosporin antibiotic characterized by its unique dual-action mechanism. It is a covalent ester-linked compound of desacetylcefotaxime, a cephalosporin moiety, and desmethylfleroxacin, a fluoroquinolone moiety[1][2]. This design allows for a broader spectrum of activity compared to its individual components, showing promise against a range of aerobic bacteria, including some strains resistant to conventional cephalosporins and fluoroquinolones[1]. This guide presents a comparative overview of its in-vitro efficacy against key bacterial pathogens alongside other widely used cephalosporins.
Data Presentation: In-Vitro Activity of this compound and Comparator Cephalosporins
The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and other cephalosporins against various clinically relevant bacteria. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the potency of antimicrobial agents.
Disclaimer: The data presented below is compiled from various studies. Direct comparison of MIC values between studies should be approached with caution due to potential variations in methodology, geographic location of bacterial isolates, and time of study.
Table 1: In-Vitro Activity (MIC90 in µg/mL) of this compound and Other Cephalosporins against Gram-Negative Bacteria
| Organism | This compound | Cefotaxime | Ceftazidime | Cefepime |
| Enterobacteriaceae (general) | ≤0.5[1] | - | - | - |
| Escherichia coli | - | ≤0.25[3] | ≤0.25[3] | 2[4] |
| Klebsiella pneumoniae | - | - | 1-4[3] | 2[4] |
| Enterobacter spp. | - | - | ≤0.25[3] | 2[4] |
| Serratia spp. | - | - | 1-4[3] | 2[4] |
| Proteus mirabilis | - | - | ≤0.25[3] | - |
| Pseudomonas aeruginosa | 16 - >32[1] | >256[5] | 4 - 32[3][6] | 16[6] |
| Aeromonas hydrophila | ≤0.5[1] | - | - | - |
| Acinetobacter anitratus | 1-8[1] | - | - | - |
| Xanthomonas hydrophila | 16 - >32[1] | - | - | - |
| Achromobacter xylosoxidans | 16 - >32[1] | - | - | - |
Table 2: In-Vitro Activity (MIC90 in µg/mL) of this compound and Other Cephalosporins against Gram-Positive Bacteria
| Organism | This compound | Cefotaxime | Oxacillin |
| Streptococcus spp. (general) | ≤0.5[1] | - | - |
| Staphylococcus spp. (general) | 1-8[1] | - | - |
| Staphylococcus aureus (Oxacillin-susceptible) | 1-8[1] | 2-8[7] | - |
| Staphylococcus aureus (Oxacillin-resistant) | 1-8[1] | - | >2[2] |
| Enterococcus durans | 1-8[1] | - | - |
| Enterococci (general) | 16 - >32[1] | - | - |
| Bacillus spp. | 1-8[1] | - | - |
Experimental Protocols
The determination of in-vitro activity of cephalosporins is primarily conducted through antimicrobial susceptibility testing (AST). The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Key Steps:
-
Preparation of Antibiotic Stock Solutions: A stock solution of the antibiotic is prepared at a known concentration.
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (broth and bacteria without antibiotic) and a sterility control well (broth only) are also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
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Reading of Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Mandatory Visualizations
Mechanism of Action of Dual-Action Cephalosporins
Caption: Mechanism of action of the dual-action cephalosporin this compound.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship of Cephalosporin Resistance Mechanisms
Caption: Major mechanisms of bacterial resistance to cephalosporin antibiotics.
References
- 1. Antimicrobial activity of this compound, a covalent bonding of desmethylfleroxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mjpath.org.my [mjpath.org.my]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefotaxime in the treatment of staphylococcal infections. Comparison of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 24-6778: A Dual-Action Cephalosporin's Efficacy Against Resistant Bacteria
A comparative analysis of the novel cephalosporin Ro 24-6778 reveals promising in vitro activity against a range of cephalosporin-resistant bacteria, positioning it as a noteworthy compound in the ongoing search for effective treatments against antimicrobial resistance. This guide provides a detailed comparison of this compound with other cephalosporins, supported by available experimental data, and outlines the methodologies for key experiments.
This compound is a unique "dual-action" cephalosporin, an ester-linked combination of desacetylcefotaxime (the active metabolite of cefotaxime) and desmethylfleroxacin (a fluoroquinolone).[1][2] This design allows for a two-pronged attack on bacterial cells. The cephalosporin moiety targets cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the fluoroquinolone component inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3] This dual mechanism of action suggests a potential advantage in overcoming certain resistance mechanisms.
Comparative In Vitro Efficacy
Available data demonstrates that this compound exhibits a broad spectrum of activity against various aerobic bacteria. Notably, it has shown potent activity against Enterobacteriaceae, with a minimal inhibitory concentration required to inhibit 90% of isolates (MIC90) of ≤0.5 µg/mL.[1] The compound also displays moderate to good activity against Staphylococcus spp. (including oxacillin-resistant strains), Streptococcus spp., and Acinetobacter anitratus.[1]
A key indicator of its potential lies in its efficacy against strains resistant to other antibiotics. Preliminary findings have indicated that this compound may be effective against many fluoroquinolone- or cephalosporin-resistant strains.[1]
For a clearer understanding of its performance, the following tables summarize the available MIC90 data for this compound and compare it with other key cephalosporins against a selection of clinically relevant bacteria.
| Bacterial Species | This compound | Cefotaxime | Fleroxacin |
| Enterobacteriaceae | ≤0.5 | - | - |
| Streptococcus spp. | ≤0.5 | - | - |
| Aeromonas hydrophila | ≤0.5 | - | - |
| Bacillus spp. | 1-8 | - | - |
| Staphylococcus spp. | 1-8 | - | - |
| (including oxacillin-resistant strains) | |||
| Flavobacterium spp. | 1-8 | - | - |
| Enterococcus durans | 1-8 | - | - |
| Acinetobacter anitratus | 1-8 | - | - |
| Enterococci | 16->32 | - | - |
| Xanthomonas hydrophila | 16->32 | - | - |
| Pseudomonas spp. | 16->32 | - | - |
| Achromobacter xylosoxidans | 16->32 | - | - |
| Data sourced from Jones, R. N. (1990).[1] |
| Bacterial Species | Cefepime (MIC90, µg/mL) | Ceftazidime (MIC90, µg/mL) | Ceftriaxone (MIC90, µg/mL) |
| Enterobacter sp. | 2 | - | - |
| Serratia sp. | 2 | - | - |
| Pseudomonas aeruginosa | 16 | 32 | >256 |
| Oxacillin-susceptible S. aureus | 3 | - | - |
| Data synthesized from a comparative study on cefepime.[4] |
Mechanism of Action: A Dual Assault
The innovative design of this compound allows for a synergistic antibacterial effect. The intact molecule possesses the inherent activity of a cephalosporin. Upon enzymatic cleavage of the ester linkage by bacterial esterases, it releases desacetylcefotaxime and desmethylfleroxacin, both of which are active antimicrobial agents.[3] This dual-action mechanism is depicted in the signaling pathway below.
Caption: Dual-action mechanism of this compound.
Experimental Protocols
The determination of in vitro efficacy of antimicrobial agents like this compound relies on standardized experimental protocols. The following outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Test Protocol
This protocol is a generalized procedure for determining the MIC of an antimicrobial agent against aerobic bacteria.
1. Preparation of Antimicrobial Agent Stock Solution:
-
Aseptically prepare a stock solution of this compound and comparator agents at a known concentration in a suitable solvent.
2. Preparation of Microdilution Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
-
Prepare serial twofold dilutions of the antimicrobial agents in the wells to achieve a range of final concentrations. A growth control well (broth only) and a sterility control well (uninoculated broth) should be included.
3. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation of Microdilution Plates:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well is typically 100 µL.
5. Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
6. Reading of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for MIC determination.
Alternatives and Future Directions
The emergence of cephalosporin resistance, often mediated by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, necessitates the exploration of alternative therapeutic options. Newer generation cephalosporins, such as cefepime and ceftazidime-avibactam, as well as carbapenems, are often employed to combat these resistant pathogens.[4] The dual-action approach of this compound represents a creative strategy to address this challenge. While the initial data is promising, further comprehensive studies are required to fully elucidate its clinical potential, particularly through direct comparative studies against a broader panel of contemporary cephalosporin-resistant isolates with well-characterized resistance mechanisms.
References
- 1. Antimicrobial activity of this compound, a covalent bonding of desmethylfleroxacin and desacetylcefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Cephalosporin with a Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vitro activity of cefepime compared to other broad-spectrum cephalosporins against clinical isolates from eighteen Brazilian hospitals by using the Etest [repositorio.unifesp.br]
Validation of Ro 24-6778's Dual-Action Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual-action antimicrobial agent Ro 24-6778 with its constituent components and other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Overview of this compound
This compound is a novel cephalosporin antibiotic engineered with a dual-action mechanism. It is a covalent ester-linked compound of desacetylcefotaxime, the active metabolite of the third-generation cephalosporin cefotaxime, and desmethylfleroxacin, a fluoroquinolone antibiotic.[1] This unique structure allows this compound to simultaneously target two critical bacterial cellular processes, offering a potential advantage in overcoming certain mechanisms of antibiotic resistance.
The Dual-Action Mechanism of this compound
The therapeutic efficacy of this compound stems from the distinct mechanisms of its two covalently linked components:
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Cephalosporin Action (Desacetylcefotaxime): This moiety inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. The parent compound, cefotaxime, exhibits a high affinity for PBP-1A, -1Bs, -3, and -4 in Escherichia coli and PBP-3, -1A, -1B, and -2 in Pseudomonas aeruginosa. Inhibition of these PBPs leads to the formation of filamentous cells and eventual cell lysis.
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Fluoroquinolone Action (Desmethylfleroxacin): This component targets bacterial DNA replication by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes leads to double-strand breaks in the bacterial DNA, ultimately resulting in cell death.
The following diagram illustrates the dual mechanism of action of this compound.
Comparative In Vitro Activity
The dual-action nature of this compound results in a broad spectrum of antimicrobial activity. The following table summarizes the in vitro activity (MIC90 in µg/ml) of this compound against a range of aerobic bacteria, as reported in a key study by R.N. Jones (1990).[1] For comparison, data for a similar dual-action cephalosporin, Ro 23-9424 (desacetylcefotaxime linked to fleroxacin), and its individual components are also presented.
| Bacterial Species | This compound MIC90 (µg/ml) | Ro 23-9424 MIC90 (µg/ml) | Cefotaxime MIC90 (µg/ml) | Fleroxacin MIC90 (µg/ml) |
| Enterobacteriaceae | ≤0.5 | 0.5 | 16 | 0.5 |
| Streptococcus spp. | ≤0.5 | ≤0.25 | >128 | 8 |
| Aeromonas hydrophila | ≤0.5 | - | - | - |
| Bacillus spp. | 1-8 | - | - | - |
| Staphylococcus spp. | 1-8 | 4 | >128 | 8 |
| (Oxacillin-resistant) | ||||
| Flavobacterium spp. | 1-8 | - | - | - |
| Enterococcus durans | 1-8 | - | - | - |
| Acinetobacter anitratus | 1-8 | - | - | - |
| Enterococci | 16->32 | ≥16 | - | - |
| Xanthomonas hydrophila | 16->32 | - | - | - |
| Pseudomonas spp. | 16->32 | 8 | 128 | 32 |
| Achromobacter xyloxidans | 16->32 | - | - | - |
Note: Data for Ro 23-9424, cefotaxime, and fleroxacin are from a comparative study on Ro 23-9424.
Preliminary results indicate that the spectrum of this compound is superior to that of cefotaxime or fleroxacin alone, with 93.4% of strains tested being susceptible at ≤8 µg/ml.[1] This suggests potential clinical utility against many fluoroquinolone- or cephalosporin-resistant strains.[1]
Validation Against Resistant Strains
A key aspect of the dual-action strategy is the potential to overcome resistance to single-agent therapies. Studies on this compound have shown its activity against oxacillin-resistant Staphylococcus spp.[1] This provides evidence that the fluoroquinolone component can compensate for resistance to the β-lactam component. Further research is warranted to explore its efficacy against a broader range of resistant phenotypes, including strains with altered PBPs or efflux pumps for fluoroquinolones.
Experimental Protocols
The following is a detailed methodology for antimicrobial susceptibility testing, adapted from standard procedures that would have been employed during the evaluation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Antimicrobial Stock Solutions:
-
This compound and comparator agents are obtained as standard laboratory powders.
-
Stock solutions are prepared on the day of the test according to the manufacturer's instructions, typically in a suitable solvent (e.g., water, DMSO) at a concentration of 1280 µg/ml.
-
-
Preparation of Inoculum:
-
Bacterial isolates are subcultured onto an appropriate agar medium (e.g., Mueller-Hinton agar) and incubated for 18-24 hours to obtain fresh, pure colonies.
-
Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/ml in the test wells.
-
-
Microdilution Plate Preparation:
-
Serial twofold dilutions of the antimicrobial agents are prepared in Mueller-Hinton broth in 96-well microtiter plates.
-
The final concentrations typically range from 0.06 to 128 µg/ml.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
The MIC90 is the concentration at which 90% of the tested isolates are inhibited.
-
The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Alternative Dual-Action Antibiotics
While this compound represents an early example of a covalently linked dual-action antibiotic, other strategies and compounds have since emerged. These include:
-
Other Cephalosporin-Quinolone Esters: Ro 23-9424 is another example, linking desacetylcefotaxime to fleroxacin.
-
Novel Chemical Scaffolds: More recent research has focused on developing single molecules that inhibit multiple, distinct bacterial targets. An example is SCH-79797, which targets both folate metabolism and bacterial membrane integrity.
-
Macrolone Antibiotics: These synthetic antibiotics combine the structures of macrolides (ribosome inhibitors) and fluoroquinolones (DNA gyrase inhibitors).
Conclusion
This compound demonstrates the potential of a dual-action mechanism by covalently linking two established antibiotic classes. The available in vitro data suggests a broad spectrum of activity that, in some cases, surpasses that of its individual components. This approach may offer a valuable strategy for combating antibiotic resistance. Further studies, including in vivo efficacy and a more extensive evaluation against contemporary resistant isolates, are necessary to fully elucidate its clinical potential. The detailed experimental protocols provided in this guide are intended to support such ongoing research efforts.
References
A Head-to-Head Comparison of Ro 24-6778 and Ceftazidime for Researchers
In the landscape of antibacterial drug development, a thorough evaluation of novel compounds against established agents is paramount for discerning their potential clinical utility. This guide provides a detailed head-to-head comparison of Ro 24-6778, a dual-action cephalosporin, and ceftazidime, a widely-used third-generation cephalosporin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective antibacterial activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Executive Summary
This compound is a novel investigational agent that combines the structural features of a cephalosporin (desacetylcefotaxime) and a fluoroquinolone (desmethylfleroxacin) through an ester linkage.[1][2] This "dual-action" approach aims to provide a broader spectrum of activity and potentially overcome resistance mechanisms. Ceftazidime is a well-established third-generation cephalosporin with potent activity against many Gram-negative bacteria, including Pseudomonas aeruginosa.[3][4]
This guide synthesizes available in vitro data to compare the antimicrobial spectrum and potency of this compound and ceftazidime. While direct comparative studies are limited, this analysis compiles data from various sources to provide a comprehensive overview.
Mechanism of Action
This compound: As a dual-action cephalosporin, this compound is designed to exert its antibacterial effect through two distinct mechanisms, corresponding to its constituent parts.
-
Cephalosporin Moiety (Desacetylcefotaxime): This component acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.[5]
-
Fluoroquinolone Moiety (Desmethylfleroxacin): This part of the molecule targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][6] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting their function, the fluoroquinolone component prevents bacterial DNA synthesis, ultimately leading to cell death.
The synergistic or additive effects of these two mechanisms are a key area of interest for researchers.
Ceftazidime: Ceftazidime, like other β-lactam antibiotics, is a bactericidal agent that inhibits the synthesis of the bacterial cell wall.[3] It has a high affinity for penicillin-binding proteins (PBPs), and its binding inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of the cell wall integrity results in bacterial cell death.
Figure 1: Proposed dual mechanism of action of this compound.
Figure 2: Mechanism of action of Ceftazidime.
In Vitro Activity Comparison
Data Presentation:
The following tables summarize the available MIC90 values (the concentration at which 90% of isolates are inhibited) for this compound and ceftazidime against a range of Gram-positive and Gram-negative bacteria. It is important to note that these values are drawn from different studies and direct comparison should be made with caution.
Table 1: In Vitro Activity against Gram-Negative Bacteria (MIC90, µg/mL)
| Organism | This compound | Ceftazidime |
| Enterobacteriaceae | ≤0.5[2] | 0.5[3] |
| Pseudomonas aeruginosa | 16 - >32[2] | 8 - 16[3][7] |
| Acinetobacter anitratus | 1 - 8[2] | N/A |
| Aeromonas hydrophila | ≤0.5[2] | N/A |
| Xanthomonas hydrophila | 16 - >32[2] | N/A |
Table 2: In Vitro Activity against Gram-Positive Bacteria (MIC90, µg/mL)
| Organism | This compound | Ceftazidime |
| Staphylococcus spp. (including oxacillin-resistant) | 1 - 8[2] | Significantly less active than other cephalosporins (50% of strains at ≤8 µg/mL)[7] |
| Streptococcus spp. | ≤0.5[2] | N/A |
| Enterococcus durans | 1 - 8[2] | N/A |
| Enterococci | 16 - >32[2] | N/A |
| Bacillus spp. | 1 - 8[2] | N/A |
N/A: Data not available in the reviewed sources.
From the available data, this compound demonstrates potent activity against Enterobacteriaceae and Streptococcus spp., comparable to or exceeding that of some established agents.[2] Its activity against Pseudomonas aeruginosa appears to be more limited.[2] Ceftazidime maintains strong activity against Enterobacteriaceae and is particularly noted for its efficacy against Pseudomonas aeruginosa.[3][7] A study on a related dual-action cephalosporin, Ro 23-9424, showed it to be highly effective against Gram-positive pathogens, with 100% of strains inhibited at ≤8 µg/mL, whereas ceftazidime was significantly less active against these organisms.[7]
Experimental Protocols
The following sections detail the general methodologies employed in the studies cited for determining the in vitro activity of these antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were primarily determined using the agar dilution method, a standard and widely accepted technique for assessing antimicrobial susceptibility.
Experimental Workflow for MIC Determination (Agar Dilution Method):
Figure 3: Standard workflow for MIC determination by agar dilution.
Key Steps in the Protocol:
-
Antimicrobial Agent Preparation: Serial two-fold dilutions of the antimicrobial agents (this compound and ceftazidime) are prepared in a suitable solvent.
-
Agar Plate Preparation: The prepared dilutions are incorporated into molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial agent is also prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then often diluted further to achieve a final inoculum of approximately 104 colony-forming units (CFU) per spot.
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Signaling Pathways
Currently, there is a lack of specific studies detailing the direct impact of this compound on intracellular signaling pathways. However, the mechanisms of its constituent parts offer insights into potential downstream effects.
The fluoroquinolone component, by inducing DNA damage, could potentially activate bacterial SOS response pathways. The inhibition of cell wall synthesis by the cephalosporin moiety can trigger complex stress responses in bacteria. Further research is warranted to elucidate the specific signaling cascades affected by this dual-action agent.
Conclusion
This compound, as a dual-action cephalosporin, presents an interesting profile with potent activity against a broad range of bacteria, particularly Enterobacteriaceae and Gram-positive cocci.[2] Its efficacy against Pseudomonas aeruginosa appears to be less pronounced compared to ceftazidime. Ceftazidime remains a valuable therapeutic option, especially for infections caused by P. aeruginosa and other susceptible Gram-negative pathogens.[3][7]
The compilation of available data underscores the need for direct, head-to-head comparative studies to definitively establish the relative potency and spectrum of this compound against ceftazidime and other contemporary antibiotics. Future research should also focus on the potential for synergy between the two active moieties of this compound, its propensity for resistance development, and its in vivo efficacy in relevant animal models. Such studies will be crucial in determining the potential role of this novel compound in the clinical setting.
References
- 1. What is Fleroxacin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Fleroxacin? [synapse.patsnap.com]
- 3. Concentration-Effect Relationship of Ceftazidime Explains Why the Time above the MIC Is 40 Percent for a Static Effect In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labspec.org [labspec.org]
- 5. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In-vitro studies with ceftazidime against aerobic gram-negative bacilli and Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ro 24-6778: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ro 24-6778, a cephalosporin antibiotic, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a cephalosporin composed of Desacetylcefotaxime and Desmethylfleroxacin ester-linked, exhibiting high antibacterial activity against a wide range of aerobic bacteria.[1] As with all laboratory chemicals, particularly antibiotics, it is imperative to follow strict disposal protocols to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedure for this compound
The recommended procedure for the disposal of this compound involves chemical inactivation of the β-lactam ring, a characteristic structural feature of cephalosporins, followed by disposal as hazardous chemical waste. Autoclaving is not a recommended method for the complete degradation of many antibiotics and their degradation products can still have negative environmental impacts.[2]
Step 1: Chemical Inactivation
Chemical inactivation is a crucial step to mitigate the antibiotic properties of this compound before final disposal. Studies have shown that solutions of sodium hydroxide or hydroxylamine can effectively degrade β-lactam antibiotics.[3][4]
-
Prepare a 1 M Sodium Hydroxide (NaOH) solution.
-
In a designated chemical fume hood, dissolve the this compound waste in the 1 M NaOH solution. A sufficient volume of NaOH solution should be used to ensure complete dissolution and reaction.
-
Allow the mixture to stand for a significant period (e.g., overnight) to ensure complete hydrolysis and inactivation of the β-lactam ring.[5][6]
Step 2: Collection and Labeling of Hazardous Waste
Once the inactivation process is complete, the resulting solution is considered hazardous chemical waste.
-
Transfer the inactivated solution into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "Inactivated this compound solution," "Sodium Hydroxide solution")
-
The concentration of the components
-
The date of accumulation
-
The name and contact information of the responsible researcher or laboratory
-
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Final Disposal
The final disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for the pickup and disposal of chemical waste.
-
Do not pour any chemical waste, including inactivated antibiotic solutions, down the drain.[2]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway of β-Lactam Antibiotic Action (for context)
Understanding how β-lactam antibiotics like this compound work highlights the importance of inactivating them before disposal. These antibiotics inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs), which are essential for peptidoglycan synthesis.
Caption: Simplified pathway of β-lactam antibiotic action.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
